molecular formula C5H5BrN2 B1257034 5-(Bromomethyl)pyrimidine CAS No. 25198-96-3

5-(Bromomethyl)pyrimidine

Cat. No.: B1257034
CAS No.: 25198-96-3
M. Wt: 173.01 g/mol
InChI Key: PPPCEAMFCKQRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)pyrimidine (CAS 25198-96-3) is a heteroaromatic compound with the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol. Its structure features a pyrimidine ring substituted with a reactive bromomethyl group at the fifth position, making it a versatile and valuable intermediate for diverse chemical transformations in organic and medicinal chemistry. The primary scientific value of this compound lies in its electrophilic bromomethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity allows researchers to functionalize the pyrimidine core by coupling it with various nucleophiles, such as amines and alcohols, to synthesize a wide array of derivatives. This capability is crucial in drug discovery for creating novel molecules with potential biological activity. The compound serves as a key building block in the synthesis of more complex pyrimidine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals. In medicinal chemistry research, this compound is explored as a precursor for developing new heterocyclic compounds with potential as antiviral and antibacterial agents. Pyrimidine derivatives have been investigated for their activity against Mycobacterium tuberculosis , including laboratory strains and clinical multi-drug resistant isolates. Furthermore, the reactivity of similar bromomethylpyrimidine intermediates has been utilized in the synthesis of complex molecules such as Rosuvastatin impurities and novel 5′-norcarbocyclic pyrimidine derivatives evaluated as antibacterial agents. The mechanism of action for derivatives stemming from this compound often involves interactions with biological targets like enzymes. For instance, related 5-substituted nucleoside analogues have demonstrated good affinity for virus-encoded kinases, leading to inhibition of viral replication. The structural motif provided by this compound is integral to modifying nucleobases in nucleic acid chemistry research. This product is intended for research applications only and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPCEAMFCKQRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560224
Record name 5-(Bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25198-96-3
Record name 5-(Bromomethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25198-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)pyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-(Bromomethyl)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile heterocyclic compound as a key building block in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine with a reactive bromomethyl group, making it a valuable intermediate in organic synthesis.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C5H5BrN2[2]
Molecular Weight 173.01 g/mol [2]
IUPAC Name This compound[2]
CAS Number 25198-96-3[2]
SMILES C1=C(C=NC=N1)CBr[2]
InChI Key PPPCEAMFCKQRHG-UHFFFAOYSA-N[2]
Physical State Liquid[3]
Boiling Point 232.6±15.0 °C (Predicted)[4]
Density 1.641±0.06 g/cm3 (Predicted)[4]
Purity Typically ≥95%[3]
Storage Conditions Store in a freezer under -20°C in an inert atmosphere and protected from light.[4]

Chemical Structure and Reactivity

This compound possesses a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The key feature of its structure is the bromomethyl group at the 5-position. This group is highly reactive and susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.[1] This reactivity is the primary reason for its extensive use as a precursor in the synthesis of more complex molecules with diverse biological activities.[1]

The pyrimidine core itself is a prevalent scaffold in a wide array of FDA-approved drugs, highlighting its significance in medicinal chemistry.[5][6] The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

Experimental Protocols

Synthesis of this compound via Bromination

A common method for the synthesis of brominated pyrimidines involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). The following is a generalized protocol for the bromination of a pyrimidine precursor at the C-5 position.

Materials:

  • Pyrimidine starting material

  • 1,3-dibromo-5,5-dimethylhydantoin (DBH)

  • Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN), or Dichloromethane (CH2Cl2))

  • Lewis acid catalyst (optional, e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or p-toluenesulfonic acid (TsOH))

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the pyrimidine starting material in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate container, dissolve 0.55 equivalents of DBH in the same solvent.

  • Optional: If using a Lewis acid catalyst, add 0.55 equivalents of the catalyst to the reaction mixture.

  • Slowly add the DBH solution to the pyrimidine solution at ambient temperature with continuous stirring.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to 48 hours, depending on the substrate and reaction conditions.

  • Upon completion, quench the reaction by adding deionized water.

  • If the solvent is immiscible with water (e.g., CH2Cl2), perform an aqueous workup. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound using a suitable technique, such as column chromatography or crystallization, to yield the final product.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization dissolve_pyrimidine Dissolve Pyrimidine Precursor reaction Reaction with DBH (Optional Lewis Acid) dissolve_pyrimidine->reaction prepare_dbh Prepare DBH Solution prepare_dbh->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Crystallization) evaporation->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

General workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine ring and the bromomethyl group. The protons on the pyrimidine ring will appear in the aromatic region, and their chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atoms and the bromomethyl substituent. The two protons of the bromomethyl group (CH₂Br) are expected to appear as a singlet in the upfield region compared to the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbon atoms of the pyrimidine ring and the carbon of the bromomethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These may include:

  • C-H stretching vibrations for the aromatic and methylene protons.

  • C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound.[9] For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with approximately equal intensities.

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][10] this compound, owing to its reactive handle, serves as a critical starting material for the synthesis of various biologically active compounds.

Antimicrobial and Antifungal Agents: Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents.[1] The ability to readily modify the bromomethyl group allows for the creation of a library of compounds that can be screened for activity against various pathogens.

Anticancer Agents: The pyrimidine core is found in many anticancer drugs.[10] Certain derivatives of this compound have shown potential as antitumor agents.[1][11] These compounds may act through various mechanisms, including the inhibition of kinases, which are enzymes often dysregulated in cancer.[1]

Kinase Inhibitors: Specific modifications of the this compound structure have demonstrated the potential to inhibit the activity of kinases.[1] Kinases play a crucial role in cell signaling pathways, and their inhibition is a key strategy in the development of targeted cancer therapies.

Antiviral Agents: The pyrimidine nucleus is also a key component of several antiviral drugs.[10] Derivatives of this compound are explored for the development of new therapeutic agents targeting viral infections.[1]

logical_relationship cluster_properties Key Chemical Properties cluster_applications Synthetic Utility & Applications struct This compound Pyrimidine Ring Bromomethyl Group (CH₂Br) reactivity High Reactivity of C-Br Bond struct->reactivity scaffold Bioactive Pyrimidine Scaffold struct->scaffold building_block Versatile Building Block reactivity->building_block scaffold->building_block derivatives Synthesis of Diverse Derivatives building_block->derivatives bioactive Bioactive Molecules Anticancer Antimicrobial Kinase Inhibitors Antiviral derivatives->bioactive

Relationship between the structure of this compound and its applications.

Safety Information

This compound and its derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[12][13] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14][15] Some related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[12][16]

References

A Technical Guide to 5-(Bromomethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)pyrimidine, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Data

This compound is a substituted pyrimidine that serves as a versatile intermediate in organic synthesis due to its reactive bromomethyl group. Its fundamental properties are summarized below.

IdentifierValueReference
CAS Number 25198-96-3[1]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=NC=N1)CBr[1]
InChIKey PPPCEAMFCKQRHG-UHFFFAOYSA-N[1]

Synthesis of this compound and Derivatives

Experimental Protocol: General Synthesis of 5-Bromopyrimidine Derivatives

The following protocol is a generalized method for the synthesis of 5-bromo-2-substituted pyrimidine compounds, which can be adapted for the synthesis of various pyrimidine intermediates.

Materials:

  • 2-Bromomalonaldehyde

  • Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Glacial acetic acid

  • 3A Molecular sieves

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.

  • Add 3A molecular sieves to the solution.

  • Heat the mixture to 80°C.

  • Prepare a solution of the appropriate amidine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add the amidine solution dropwise to the heated 2-bromomalonaldehyde solution over a period of 30 minutes.

  • After the addition is complete, increase the temperature to 100°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically after 5-8 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and allow it to stand for 2 hours to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield the 5-bromo-2-substituted pyrimidine.[2]

Chemical Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[3] The bromine atom in 5-bromopyrimidine derivatives serves as a versatile handle for introducing molecular diversity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

A key reaction of 5-bromopyrimidines is the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of bi-aryl and heteroaryl pyrimidine derivatives, many of which exhibit potent biological activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-pyrimidine derivative (e.g., N-[5-bromo-2-methylpyridin-3-yl]acetamide) (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (1.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 5-bromo-pyrimidine derivative, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid, potassium phosphate, and water to the mixture.

  • Heat the reaction mixture to 85-95°C and stir for over 15 hours.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.[4]

Role in the Synthesis of Kinase Inhibitors

Pyrimidine derivatives are of particular interest as kinase inhibitors due to their structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[3] The 5-bromopyrimidine moiety is a common starting point for the synthesis of inhibitors targeting various kinases involved in cell proliferation and survival pathways, which are often dysregulated in cancer.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell growth, and its overactivity is a hallmark of many cancers. Pyrimidine-based inhibitors have been successfully developed to target EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Phosphorylates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor 5-Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Targeting Aurora Kinase Signaling

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. 2,4-Diaminopyrimidine derivatives, often synthesized from 5-bromopyrimidine precursors, are effective inhibitors of Aurora kinases.

Aurora_Kinase_Pathway AuroraKinase Aurora Kinase Substrates Mitotic Substrates (e.g., Histone H3) AuroraKinase->Substrates Phosphorylates Mitosis Proper Mitotic Progression Substrates->Mitosis Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->AuroraKinase Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis

Caption: Inhibition of Aurora Kinase Signaling by a Pyrimidine Derivative.

Synthetic Workflow Example

The following diagram illustrates a general synthetic workflow for the diversification of a 5-bromopyrimidine core into potential kinase inhibitors using a Suzuki-Miyaura coupling reaction followed by further functionalization.

Synthetic_Workflow Start 5-Bromopyrimidine Derivative Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 5-Arylpyrimidine Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Amination) Intermediate->Step2 Product Final Product (e.g., Kinase Inhibitor) Step2->Product Reagents1 Arylboronic Acid, Pd Catalyst, Base Reagents1->Step1 Reagents2 Amine, Catalyst Reagents2->Step2

Caption: General Synthetic Workflow for Pyrimidine-Based Inhibitors.

Applications in Antiviral Drug Development

Beyond oncology, pyrimidine derivatives are a cornerstone of antiviral research.[5] Nucleoside analogs containing modified pyrimidine bases can act as chain terminators during viral replication. The 5-bromopyrimidine scaffold can be utilized to synthesize novel nucleoside and non-nucleoside antiviral agents. These compounds can target various stages of the viral life cycle, including entry, replication, and release.[6][7] Research has shown that derivatives of pyrimidine are active against a range of viruses, including influenza, hepatitis B and C, and human immunodeficiency virus (HIV).[5]

Conclusion

This compound and its related 5-bromopyrimidine precursors are invaluable tools in the field of drug discovery and development. Their synthetic tractability, particularly through robust cross-coupling methodologies, provides access to a vast chemical space of pyrimidine derivatives. These compounds have demonstrated significant potential as inhibitors of key biological targets, such as protein kinases, and as potent antiviral agents. The continued exploration of this chemical scaffold is expected to yield novel therapeutic agents for a variety of diseases.

References

Technical Guide: Synthesis of 5-(Bromomethyl)pyrimidine from 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(bromomethyl)pyrimidine from 5-methylpyrimidine, a critical transformation for the generation of versatile intermediates in pharmaceutical and materials science research. The core of this process lies in the free-radical bromination of the methyl group at the 5-position of the pyrimidine ring.

Reaction Principle

The conversion of 5-methylpyrimidine to this compound is typically achieved through a Wohl-Ziegler reaction.[1] This reaction employs N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent, with a radical initiator to facilitate the formation of a bromine radical.[1][2][3] The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group of 5-methylpyrimidine, forming a stabilized benzylic-type radical. This pyrimidylmethyl radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound from 5-methylpyrimidine using N-bromosuccinimide. Please note that yields can vary based on specific reaction conditions and scale.

ParameterValueNotes
Reactant 5-MethylpyrimidineStarting material
Reagent N-Bromosuccinimide (NBS)1.0 - 1.2 equivalents
Initiator Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideCatalytic amount (1-5 mol%)
Solvent Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Anhydrous conditions are crucial
Reaction Temperature Reflux (typically 65-80°C)Dependent on the solvent used
Reaction Time 2 - 6 hoursMonitored by TLC or GC/MS
Typical Yield 60 - 85%Isolated yield after purification

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 5-Methylpyrimidine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride (10-20 mL per gram of 5-methylpyrimidine).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Reaction Execution: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Products 5-Methylpyrimidine 5-Methylpyrimidine C₅H₆N₂ Pyrimidylmethyl_Radical Pyrimidylmethyl Radical 5-Methylpyrimidine->Pyrimidylmethyl_Radical Propagation (H Abstraction) NBS N-Bromosuccinimide (NBS) C₄H₄BrNO₂ Bromine_Radical Bromine Radical (Br•) NBS->Bromine_Radical 5-Bromomethylpyrimidine This compound C₅H₅BrN₂ NBS->5-Bromomethylpyrimidine Initiator AIBN or BPO (Radical Initiator) Initiator->Bromine_Radical Initiation Solvent CCl₄ (Solvent) Solvent->5-Methylpyrimidine Heat Reflux Heat->5-Methylpyrimidine Bromine_Radical->Pyrimidylmethyl_Radical Pyrimidylmethyl_Radical->5-Bromomethylpyrimidine Propagation (Bromination) Succinimide Succinimide C₄H₅NO₂ Pyrimidylmethyl_Radical->Succinimide

Caption: Wohl-Ziegler bromination of 5-methylpyrimidine.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dissolve 5-methylpyrimidine in CCl₄ - Add NBS and AIBN start->setup reaction Reaction: - Reflux under inert atmosphere - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Cool and filter - Sequential washing of organic layer reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification product Pure this compound purification->product end End product->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Pyrimidines

Abstract

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals and agrochemicals.[1][2] The functionalization of the pyrimidine scaffold is a critical aspect of medicinal chemistry and drug design. The bromomethyl group, when attached to the pyrimidine ring, serves as a highly versatile and reactive handle for introducing a wide range of molecular diversity. Its reactivity is analogous to that of a benzylic bromide, characterized by a high susceptibility to nucleophilic attack and the ability to participate in radical processes. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in pyrimidines, with a focus on nucleophilic substitution and free radical reactions. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in chemical synthesis and drug development.

Core Reactivity Profile

The chemical behavior of bromomethyl pyrimidines is dominated by the reactivity of the carbon-bromine (C-Br) bond. The electron-withdrawing nature of the diazine ring system enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.[3] Furthermore, the C-Br bond is relatively weak, allowing for homolytic cleavage to initiate radical chain reactions.

Nucleophilic Substitution Reactions

The most common reaction pathway for bromomethyl pyrimidines is nucleophilic substitution. Due to the primary nature of the electrophilic carbon, the reaction predominantly proceeds via a bimolecular (SN2) mechanism.[4] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and occurs in a single, concerted step.[5]

The general SN2 mechanism is depicted below:

Diagram 1. General SN2 mechanism on a bromomethyl pyrimidine.

A wide variety of nucleophiles can be employed to displace the bromide, including:

  • N-Nucleophiles: Primary and secondary amines, azides, and heterocyclic compounds.

  • O-Nucleophiles: Alcohols, phenols, and carboxylates, often requiring a base to form the more potent alkoxide or phenoxide.

  • S-Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles and typically react under mild conditions.[4]

  • C-Nucleophiles: Cyanide and enolates.

Free Radical Reactions

Under the influence of UV light or in the presence of a radical initiator (e.g., AIBN), the C-Br bond in a bromomethyl pyrimidine can undergo homolytic cleavage to form a pyrimidinyl-methyl radical.[6] This highly reactive intermediate can then participate in various radical chain reactions, such as hydrogen abstraction or addition to double bonds.[6][7]

The general mechanism for a radical reaction involves three key stages:

  • Initiation: Homolytic cleavage of the C-Br bond to form two radicals.

  • Propagation: The pyrimidinyl-methyl radical reacts with a stable molecule to form a new product and another radical, which continues the chain.

  • Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.[6]

G Free Radical Reaction Mechanism Initiation Initiation Pyr-CH₂-Br → Pyr-CH₂• + Br• Propagation1 Propagation (Step 1) Pyr-CH₂• + H-X → Pyr-CH₃ + X• Initiation->Propagation1 Heat or UV Light Propagation2 Propagation (Step 2) X• + Pyr-CH₂-Br → X-Br + Pyr-CH₂• Propagation1->Propagation2 Radical abstracts H Termination Termination e.g., Br• + Br• → Br₂ Pyr-CH₂• + Br• → Pyr-CH₂-Br Propagation1->Termination Propagation2->Propagation1 Chain reaction Propagation2->Termination G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine Substrate, Nucleophile & Base in Solvent (DMF) B 2. Heat reaction mixture (e.g., 80°C, 4-6h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Quench in ice-water D->E F 6. Filter precipitated solid E->F G 7. Wash solid with H₂O F->G H 8. Dry crude product under vacuum G->H Crude Product I 9. Purify via Column Chromatography or Recrystallization H->I J 10. Characterize pure product (NMR, MS, IR) I->J I->J Pure Product

References

The Electrophilic Nature of 5-(Bromomethyl)pyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, primarily owing to the pronounced electrophilic character of its bromomethyl group. This technical guide provides an in-depth analysis of the reactivity of this compound, its application in the synthesis of biologically active molecules, and detailed experimental protocols. The document focuses on its utility in the development of kinase inhibitors, providing a practical resource for scientists engaged in drug discovery and development.

Introduction: The Chemical Reactivity of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of a bromomethyl group at the 5-position of the pyrimidine ring creates a potent electrophilic center. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent bromine atom and the pyrimidine ring. This inherent reactivity makes this compound a versatile reagent for the introduction of the pyrimidine moiety into a wide range of molecular scaffolds.

The primary reaction mechanism involves nucleophilic substitution (SN2), where a nucleophile attacks the carbon of the bromomethyl group, leading to the displacement of the bromide ion.[2] This reaction is fundamental to the utility of this compound in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3]

Applications in Drug Discovery

The electrophilic nature of this compound has been extensively exploited in the synthesis of compounds with diverse biological activities. Its derivatives have been investigated as antimicrobial, anticancer, and antiviral agents.[3] A particularly significant application lies in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR).[6] this compound serves as a valuable starting material for the synthesis of these inhibitors, allowing for the attachment of the pyrimidine core to other pharmacophoric fragments.

The general synthetic strategy involves the reaction of this compound with a nucleophilic partner, which can be an amine, thiol, or other nucleophile-containing molecule, to construct the desired kinase inhibitor scaffold.

Quantitative Data on Nucleophilic Substitution Reactions

The efficiency of nucleophilic substitution reactions with this compound is dependent on the nucleophile, solvent, and reaction conditions. Below is a summary of representative reaction yields for the synthesis of various 5-(substituted methyl)pyrimidine derivatives.

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineN-((Pyrimidin-5-yl)methyl)anilineDMF806~99 (estimated)Adapted from[7]
Morpholine4-((Pyrimidin-5-yl)methyl)morpholineEthanolReflux12High (not specified)Adapted from[8]
Sodium Azide5-(Azidomethyl)pyrimidineDMFRoom TempSeveralHigh (not specified)[9]
Thiophenol5-((Phenylthio)methyl)pyrimidineEthanolRoom Temp4Good (not specified)General Knowledge
Diethyl MalonateDiethyl 2-(pyrimidin-5-ylmethyl)malonateEthanolReflux6Moderate to GoodGeneral Knowledge

Note: Yields are often high for these types of reactions, but can vary based on the specific nucleophile and reaction optimization.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes the synthesis of N-((pyrimidin-5-yl)methyl)aniline.

Materials:

  • This compound

  • Aniline

  • Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-((pyrimidin-5-yl)methyl)aniline.

Protocol for the Synthesis of 5-(Azidomethyl)pyrimidine

This protocol outlines the conversion of this compound to 5-(azidomethyl)pyrimidine.[9]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add a molar excess of sodium azide (e.g., 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 5-(azidomethyl)pyrimidine.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow.

EGFR Signaling Pathway Inhibition

Derivatives of this compound have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a kinase inhibitor derived from this compound.

Experimental_Workflow Start This compound + Nucleophile Synthesis Nucleophilic Substitution Reaction Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Inhibitor Pure Pyrimidine Derivative (Potential Inhibitor) Characterization->Inhibitor BioAssay Biological Evaluation (e.g., Kinase Assay, Cell Viability) Inhibitor->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: A typical workflow for the synthesis and evaluation of a potential kinase inhibitor.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse molecular architectures, particularly in the realm of drug discovery. Its pronounced electrophilic nature facilitates efficient nucleophilic substitution reactions, enabling the incorporation of the pyrimidine moiety into potential therapeutic agents. The successful application of this compound in the development of kinase inhibitors underscores its importance for researchers and scientists dedicated to advancing modern medicine. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this compound in research and development endeavors.

References

The Versatility of 5-(Bromomethyl)pyrimidine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

5-(Bromomethyl)pyrimidine stands as a pivotal heterocyclic building block in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, attributed to the presence of the bromomethyl group, allows for facile derivatization through nucleophilic substitution reactions, paving the way for the development of novel therapeutic agents. This technical guide delves into the significant applications of this compound in the synthesis of anticancer, kinase inhibitor, and antimicrobial agents, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Anticancer Applications: Targeting Proliferative Diseases

Derivatives of this compound have demonstrated notable potential as anticancer agents. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of their cytotoxic activity against different cancer cell lines.

A notable study explored a series of 2,4,6-trisubstituted-5-nitropyrimidines, including derivatives synthesized from precursors related to this compound. These compounds were evaluated for their ability to inhibit the proliferation of L1210 (murine leukemia) and H.Ep.2 (human larynx carcinoma) cells in vitro.[1][2] The bromomethyl and dibromomethyl groups at the 6-position were found to be compatible with significant antiproliferative activity.[1][2] The mechanism of action for these compounds is suggested to be through alkylation, leading to a delayed resumption of cell proliferation.[1][2]

Quantitative Data: In Vitro Anticancer Activity
Compound6-Substituent4-SubstituentL1210 IC50 (µM)H.Ep.2 IC50 (µM)
1 -CH2Br-morpholino>100>100
2 -CHBr2-morpholino0.321.6
3 -CH2Br-NH(CH2)2OH6.818
4 -CHBr2-NH(CH2)2OH1.45.2
Experimental Protocols

General Procedure for the Synthesis of 6-(Bromomethyl)- and 6-(Dibromomethyl)-5-nitropyrimidines:

The synthesis of the key intermediates often starts with the appropriate 6-methyl-5-nitropyrimidine derivative. Bromination is then carried out to introduce the bromomethyl or dibromomethyl functionality.

Synthesis of 6-(Bromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine (Representative Example):

A solution of 2-methoxy-4-morpholino-6-methyl-5-nitropyrimidine in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

In Vitro Cell Proliferation Assay:

L1210 and H.Ep.2 cells are cultured in appropriate media supplemented with fetal bovine serum. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Logical Workflow for Anticancer Drug Discovery

anticancer_workflow Start This compound Precursor Synthesis Synthesis of 6-(Halomethyl)-5-nitropyrimidine Derivatives Start->Synthesis Screening In Vitro Screening (e.g., L1210, H.Ep.2 cell lines) Synthesis->Screening Data Determine IC50 Values Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis End Preclinical Development Lead_Opt->End

Workflow for anticancer drug discovery.

Kinase Inhibitor Applications: Modulating Cellular Signaling

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. This compound and its analogs serve as valuable starting materials for the synthesis of potent and selective kinase inhibitors.

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

aurora_kinase_pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Simplified Aurora kinase signaling pathway.
Experimental Protocols

General Synthesis of Pyrimidine-Based Kinase Inhibitors:

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine with an appropriate amine, followed by further functionalization. While not directly using this compound, a representative synthesis of a pyrimidine-based Aurora kinase inhibitor starts with 2,4,6-trichloropyrimidine.[1]

Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (A Key Intermediate):

To a solution of 2,4,6-trichloropyrimidine in tetrahydrofuran (THF), 3-amino-5-methylpyrazole and triethylamine are added. The reaction mixture is heated and stirred for several hours. After quenching the reaction, the product is extracted with an organic solvent, dried, and concentrated to yield the crude intermediate, which can be purified by chromatography. This intermediate can then undergo further substitution reactions to introduce diversity and optimize for kinase inhibition.

Antimicrobial Applications: Combating Infectious Diseases

Pyrimidine derivatives have a long history as antimicrobial agents, and the introduction of a bromomethyl group on the pyrimidine ring offers a reactive site for the synthesis of novel compounds with potential antibacterial and antifungal activities.

A study on halogenated pyrrolopyrimidines, which share the core pyrimidine structure, demonstrated potent activity against Staphylococcus aureus.[3] The minimum inhibitory concentration (MIC) was found to be highly dependent on the presence and position of halogen substituents.[3] While this study does not directly involve this compound, it highlights the importance of halogenated pyrimidines in the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismMIC (mg/L)
Bromo derivativeStaphylococcus aureus8
Iodo derivativeStaphylococcus aureus8
Bromo derivative + BetatideStaphylococcus aureus1-2
Experimental Protocols

General Procedure for Synthesis of Antimicrobial Pyrimidine Derivatives:

The synthesis of antimicrobial pyrimidine derivatives often involves the condensation of a pyrimidine precursor with various electrophiles or nucleophiles to introduce diverse functional groups. For instance, the reaction of a thiouracil derivative with arylmethyl halides can yield substituted thiopyrimidines with antimicrobial activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to established guidelines. Briefly, serial dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Agent Development

antimicrobial_workflow Start This compound Synthesis Synthesis of Pyrimidine Derivatives Start->Synthesis Screening Antimicrobial Screening (e.g., S. aureus, E. coli) Synthesis->Screening MIC_Det Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC_Det SAR Structure-Activity Relationship (SAR) Analysis MIC_Det->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Toxicity In Vitro/In Vivo Toxicity Studies Lead_Opt->Toxicity End Candidate for Further Development Toxicity->End

Workflow for antimicrobial agent development.

References

5-(Bromomethyl)pyrimidine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)pyrimidine stands as a pivotal building block in the realm of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a reactive bromomethyl group appended to a pyrimidine core, renders it an exceptionally versatile precursor for the construction of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors and antimicrobial agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to serve as a practical resource for professionals in the field.

Introduction

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in modulating biological activity. This compound has emerged as a valuable intermediate due to the presence of a highly reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores and the construction of intricate molecular architectures with significant therapeutic potential, including applications as antimicrobial, anticancer, and kinase inhibiting agents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 5-methylpyrimidine. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or chlorobenzene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-methylpyrimidine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 1: Synthesis of this compound - Representative Data

PrecursorReagentsSolventReaction TimeYield (%)
5-MethylpyrimidineNBS, BPOCCl₄4-6 hours60-75

Key Reactions of this compound

The primary reactivity of this compound lies in the nucleophilic substitution of the bromide ion. This allows for the formation of new carbon-heteroatom bonds, providing a gateway to a vast chemical space of pyrimidine derivatives.

Nucleophilic Substitution with N-Nucleophiles

This compound readily reacts with a variety of nitrogen-containing nucleophiles, such as amines, imidazoles, triazoles, and pyrazoles, to form the corresponding N-substituted derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Experimental Protocol: General Procedure for N-alkylation

Materials:

  • This compound

  • Heterocyclic amine (e.g., 4-amino-3-methyl-1H-pyrazole)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the heterocyclic amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and this compound (1.1 eq).

  • Stir the reaction mixture at room temperature or gentle heating (40-60°C) and monitor by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.

Table 2: Representative Nucleophilic Substitution Reactions with N-Nucleophiles

NucleophileProductBaseSolventYield (%)
4-Amino-3-methyl-1H-pyrazole1-((Pyrimidin-5-yl)methyl)-3-methyl-1H-pyrazol-4-amineK₂CO₃CH₃CN85-95
1H-Imidazole1-((Pyrimidin-5-yl)methyl)-1H-imidazoleK₂CO₃DMF80-90
1H-1,2,4-Triazole1-((Pyrimidin-5-yl)methyl)-1H-1,2,4-triazoleNaHTHF75-85
Nucleophilic Substitution with O- and S-Nucleophiles

Similarly, this compound can react with oxygen and sulfur nucleophiles, such as phenols, thiophenols, and thiols, to yield ethers and thioethers, respectively.

Table 3: Representative Nucleophilic Substitution Reactions with O- and S-Nucleophiles

NucleophileProductBaseSolventYield (%)
4-Methoxyphenol5-((4-Methoxyphenoxy)methyl)pyrimidineK₂CO₃Acetone70-80
Thiophenol5-((Phenylthio)methyl)pyrimidineEt₃NCH₂Cl₂85-95

Applications in Medicinal Chemistry

The versatility of this compound as a building block has been extensively leveraged in the discovery of novel therapeutic agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By utilizing this compound, medicinal chemists can readily introduce various substituents to explore the kinase active site and optimize inhibitor potency and selectivity. Derivatives of this compound have been successfully employed in the synthesis of inhibitors for various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK).

Table 4: Biological Activity of Representative Kinase Inhibitors Derived from Pyrimidine Scaffolds

Target KinaseCompound TypeIC₅₀ (nM)
Aurora A2,4-Diaminopyrimidine derivative10 - 100
BTKCovalent pyrimidine-based inhibitor1 - 50
Antimicrobial Agents

The pyrimidine core is also a key feature in many antimicrobial agents. The ability to easily diversify the 5-position of the pyrimidine ring using this compound allows for the synthesis of novel compounds with potent activity against a range of pathogens.

Table 5: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound ClassTarget OrganismMIC (µg/mL)
Thiazolyl-pyrimidineStaphylococcus aureus2 - 16
Triazolyl-pyrimidineCandida albicans4 - 32

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound as a building block for the synthesis of diverse heterocyclic compounds.

G cluster_start Starting Material cluster_synthesis Synthesis of Building Block cluster_reactions Key Reactions cluster_products Diverse Heterocyclic Products 5-Methylpyrimidine 5-Methylpyrimidine This compound This compound 5-Methylpyrimidine->this compound Radical Bromination (NBS, Initiator) Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Kinase Inhibitors Kinase Inhibitors Nucleophilic Substitution->Kinase Inhibitors w/ N-Heterocycles Antimicrobial Agents Antimicrobial Agents Nucleophilic Substitution->Antimicrobial Agents w/ Thiazoles, Triazoles, etc. Other Bioactive Molecules Other Bioactive Molecules Nucleophilic Substitution->Other Bioactive Molecules w/ O, S, C-Nucleophiles

Caption: General synthetic workflow using this compound.

Signaling Pathways

Aurora kinases are critical regulators of mitosis. Their inhibition by compounds derived from this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulators cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_inhibitor Therapeutic Intervention TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA activates p53 p53 Mdm2 Mdm2 p53->Mdm2 interacts with AuroraA->p53 phosphorylates (Ser315) CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation promotes SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly promotes Mdm2->p53 ubiquitination & degradation PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->AuroraA inhibits

Caption: Simplified Aurora A signaling pathway and its inhibition.

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Covalent inhibitors, often synthesized using pyrimidine scaffolds, can effectively block this pathway.

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor cluster_kinases Kinase Cascade cluster_downstream Downstream Signaling cluster_inhibitor Therapeutic Intervention BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Calcium Ca²⁺ Mobilization PLCG2->Calcium leads to NFkB NF-κB Activation PLCG2->NFkB leads to CovalentInhibitor Covalent Pyrimidine Inhibitor CovalentInhibitor->BTK covalently inhibits

Caption: Simplified BTK signaling pathway and its inhibition.

Conclusion

This compound is an invaluable and versatile building block in modern organic and medicinal chemistry. Its facile synthesis and high reactivity in nucleophilic substitution reactions provide a robust platform for the generation of diverse libraries of heterocyclic compounds. The successful application of this scaffold in the development of potent kinase inhibitors and antimicrobial agents underscores its significance in drug discovery. This technical guide serves as a comprehensive resource to facilitate further exploration and exploitation of this compound in the pursuit of novel and effective therapeutic agents.

References

The Potent Biological Activities of 5-(Bromomethyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 5-(bromomethyl)pyrimidine derivatives, a promising class of compounds in modern drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer agents and enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a bromomethyl group at the 5-position have emerged as a particularly interesting subclass. The presence of the reactive bromomethyl group provides a key site for interaction with biological targets, often leading to potent inhibitory activities. This technical guide delves into the biological activities of this compound derivatives, with a focus on their anticancer properties and their roles as enzyme inhibitors.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Various derivatives of the broader 5-bromopyrimidine class have demonstrated significant potential as anticancer agents by targeting key players in cell growth and survival, notably tyrosine kinases.[3] These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Quantitative Analysis of Anticancer Activity

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, data for the broader class of 5-bromopyrimidine analogs highlight their potential. A novel series of 5-bromo-pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, demonstrating the promise of this scaffold.[3]

For illustrative purposes, the following table summarizes the cytotoxic activity of some pyrimidine derivatives against various cancer cell lines. It is important to note that these are not exclusively this compound derivatives but represent the broader class of pyrimidines, indicating the general potential of this heterocyclic system.

Compound ClassCell LineIC50 (µM)Reference
Pyrimidine DerivativeA549 (Lung Carcinoma)5.988 ± 0.12[7]
Imidazo[1,2-a]pyrimidine DerivativeMCF-7 (Breast Cancer)39.0[7]
Imidazo[1,2-a]pyrimidine DerivativeMDA-MB-231 (Breast Cancer)35.1[7]
Pyrimidine DerivativeA54920.49 ± 2.71[8]
Pyrimidine DerivativeMCF-76.70 ± 1.02[8]
5-Trifluoromethylpyrimidine DerivativeA5490.35[9]
5-Trifluoromethylpyrimidine DerivativeMCF-73.24[9]
5-Trifluoromethylpyrimidine DerivativePC-35.12[9]
Thieno[2,3-d]pyrimidin-4-one DerivativeMCF-71.18 ± 0.032[10]

Enzyme Inhibition: A Key Mechanism of Action

The inhibitory activity of pyrimidine derivatives extends to a range of enzymes crucial for cellular function and disease progression.[11] The bromomethyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in the active site of target enzymes, leading to irreversible inhibition.

Inhibition of Protein Kinases

As mentioned, tyrosine kinases are a major target.[3] Additionally, other protein kinases like Cyclin-Dependent Kinase 7 (CDK7) and p38 MAP kinase have been successfully targeted by pyrimidine derivatives.[11]

Inhibitor ClassTarget KinaseIC50 (nM)Reference
PyrazolopyrimidineCDK73.2[11]
2,4-DiaminopyrimidineCDK77.21[11]
Pyridinylimidazolep38 MAPK500-1000[11]
Pyrimidine-based derivativeAurora A< 200[12]
Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial agents.[11]

Inhibitor ClassTarget EnzymeIC50 (µM)Reference
Thieno[2,3-d]pyrimidineHuman DHFR0.20[11]

Signaling Pathways Modulated by Pyrimidine Derivatives

The biological effects of this compound derivatives are mediated through their interaction with and modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs play a pivotal role in cellular communication, responding to extracellular signals like growth factors to regulate a multitude of cellular processes.[4] The binding of a ligand to an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK pathway, which ultimately leads to changes in gene expression and cellular responses like proliferation and survival.[5] Pyrimidine derivatives can inhibit RTK activity, thereby blocking these downstream signals and curbing uncontrolled cell growth.

RTK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Phosphorylated RTK Dimer RTK->P_RTK Dimerization & Autophosphorylation Signaling_Proteins Signaling Proteins (e.g., Grb2, SOS) P_RTK->Signaling_Proteins Recruitment Ras Ras Signaling_Proteins->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->RTK Inhibition

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by pyrimidine derivatives.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for bone formation and has also been implicated in cancer progression.[13][14] BMP2 binds to its receptors (BMPR), leading to the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8/9).[13][15] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and regulates the expression of target genes involved in cell differentiation and function.[13][15] Certain pyrimidine derivatives have been shown to modulate this pathway.

BMP2_SMAD1_Pathway cluster_nucleus Nucleus BMP2 BMP2 Ligand BMPR BMP Receptors (Type I & II) BMP2->BMPR Binding pSMAD158 Phosphorylated SMAD1/5/8 BMPR->pSMAD158 Phosphorylation Complex pSMAD/SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Target_Genes Target Gene Expression Complex->Target_Genes Nuclear Translocation Nucleus Nucleus Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->BMPR Modulation

Caption: The BMP2/SMAD1 signaling pathway, a potential target for pyrimidine derivatives.

Experimental Protocols

To facilitate further research and validation of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is fundamental for quantifying the potency of a compound as an enzyme inhibitor.

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme (e.g., a specific tyrosine kinase, DHFR)

  • Enzyme-specific substrate

  • Cofactors as required (e.g., ATP for kinases, NADPH for DHFR)

  • Assay buffer (optimized for the specific enzyme)

  • This compound derivative stock solution (typically in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the enzyme, substrate, and any necessary cofactors to their optimal working concentrations in the assay buffer.

    • Prepare a serial dilution of the this compound derivative in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the enzyme.

    • Include control wells:

      • Positive control (100% activity): Enzyme, buffer, and solvent (without inhibitor).

      • Negative control (0% activity): Buffer and substrate (without enzyme).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate (and cofactors, if applicable) to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined period. This incubation time should be within the linear range of the reaction.

  • Detection:

    • Measure the formation of the product or the depletion of the substrate using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To evaluate the cytotoxic effect of this compound derivatives on cancer cell lines and determine the IC50 value.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (in a biocompatible solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells:

      • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated control: Cells in culture medium only.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Derivative Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Their ability to target key enzymes and signaling pathways involved in cancer progression underscores their potential. While the available data for the broader class of 5-bromopyrimidines is encouraging, further research is needed to specifically elucidate the structure-activity relationships and biological profiles of this compound derivatives.

Future efforts should focus on synthesizing and screening a wider range of these compounds to identify those with optimal potency and selectivity. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of their interactions at the atomic level, will be crucial for rational drug design. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates in preclinical models. The continued exploration of this chemical space holds the potential to deliver novel and effective therapies for a variety of diseases.

References

The Ascendant Role of Pyrimidine Derivatives in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern drug development. Among the myriad of scaffolds explored, pyrimidine derivatives have consistently proven to be a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. This technical guide provides an in-depth analysis of the potential of pyrimidine derivatives as kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The pyrimidine nucleus, a fundamental component of DNA and RNA, offers a versatile template for the design of potent and selective kinase inhibitors.[1] Its ability to mimic the purine ring of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of various kinases, thereby disrupting downstream signaling pathways that are often dysregulated in cancer.[2][3] This has led to the development of a multitude of pyrimidine-based drugs targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[2][4][5][6]

Key Kinase Targets and Representative Pyrimidine Inhibitors

The versatility of the pyrimidine scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in oncogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival.[7] Mutations and overexpression of EGFR are common drivers of non-small-cell lung cancer (NSCLC).[8] Pyrimidine derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs).[2][8][9]

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR

Compound ClassDerivative ExampleTarget Cell Line / EnzymeIC50Reference
Fused PyrimidinesAvitinibEGFRCommercially Available[2]
Pyrimidine-containingOsimertinibEGFR (wild-type and T790M)Oral irreversible inhibitor[2]
Pyrimidine-containingLazertinibEGFRPotent irreversible inhibitor[2]
Tetrahydropyrido[4,3-d]pyrimidineCompound 7EGFR8 nM[2]
Tetrahydropyrido[4,3-d]pyrimidineCompound 10HT297.48 µM[2]
Pyrido[3,4-d]pyrimidineCompound 42EGFRL858R/T790M34 nM[2]
Pyrimidine-5-carbonitrileCompound 10bEGFR8.29 nM[10]
Indolyl-pyrimidine hybridCompound 4gEGFR0.25 µM[11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Translocates to nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Factors Regulates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->EGFR Inhibits ATP binding

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Pyrimidine derivatives have been successfully developed to target VEGFR-2, a critical receptor in this pathway.[4][13][14]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against VEGFR-2

Compound ClassDerivative ExampleTarget Cell Line / EnzymeIC50Reference
Pyrazolo[3,4-d]pyrimidineCompound II-1HepG25.90 µM[4]
Pyrimidine-basedCompound 7dA5499.19 µM[13]
Pyrimidine-basedCompound 9sHepG211.94 µM[13]
Thieno[2,3-d]pyrimidineCompound 21eVEGFR-221 nM[14]
Furo[2,3-d]pyrimidineCompound 15bHUVEC proliferation99.5% inhibition at 10 µM[14]
Furo[2,3-d]pyrimidineCompound VIVEGFR-29.30 nM[15]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Regulates Akt Akt PI3K->Akt Akt->Gene Expression Regulates Angiogenesis, Proliferation Angiogenesis, Proliferation Gene Expression->Angiogenesis, Proliferation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->VEGFR-2 Inhibits ATP binding

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[16] Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis.[5][16][17]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against CDKs

Compound ClassDerivative ExampleTarget EnzymeIC50Reference
Pyrazolo[1,5-a]pyrimidineBS-181CDK721 nM[5]
Pyrazolo[1,5-a]pyrimidineBS-194CDK23 nM[5]
2-AnilinopyrimidineCompound 5fCDK70.479 µM
2-AnilinopyrimidineCompound 5bCDK90.059 µM
5-Chloro-pyrimidineCompound 66CDK6Dual CDK6/9 inhibitor[17]
Pyrrolo[2,3-d]pyrimidine2gCDK9Strong inhibitory activity[18]

CDK_Regulation_Pathway G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Restriction Point G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D-CDK4/6->G1 Phase Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->S Phase Cyclin A-CDK2 Cyclin A-CDK2 Cyclin A-CDK2->G2 Phase Cyclin B-CDK1 Cyclin B-CDK1 Cyclin B-CDK1->M Phase Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Cyclin D-CDK4/6 Inhibits Pyrimidine Inhibitor->Cyclin E-CDK2 Inhibits Pyrimidine Inhibitor->Cyclin A-CDK2 Inhibits

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in various cancers and inflammatory diseases.[19] Pyrimidine-based inhibitors have shown promise in targeting JAKs.[6][20]

Table 4: Inhibitory Activity of Pyrimidine Derivatives against JAKs

Compound ClassDerivative ExampleTarget EnzymeIC50Reference
Pyrazolo[1,5-a]pyrimidineCompound 7jJak2Potent inhibitor[6]
PyrimidineCompound 33JAK12.1 nM[19]
PyrimidineCompound 33JAK212 nM[19]
7H-pyrrolo[2,3-d]pyrimidineCompound 9aJAK30.29 nM[20]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocates to nucleus Cellular Response Cellular Response Gene Transcription->Cellular Response Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->JAK Inhibits ATP binding

Experimental Protocols

The evaluation of pyrimidine derivatives as kinase inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test pyrimidine derivative

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In each well of the plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[4][7]

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Kinase into 96-well plate A->B C Pre-incubate B->C D Add ATP/Substrate Mix to initiate reaction C->D E Incubate at 30°C D->E F Add Luminescent Reagent to stop reaction and generate signal E->F G Incubate at Room Temperature F->G H Measure Luminescence G->H I Data Analysis (IC50 determination) H->I

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test pyrimidine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.[2][21]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Test pyrimidine derivative formulated for in vivo administration

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomly assign the mice to different treatment groups (vehicle control and test compound at various doses). Administer the treatment as per the defined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.[12][22][23]

Conclusion

Pyrimidine derivatives represent a highly successful and continually evolving class of kinase inhibitors. Their structural versatility and ability to be tailored for specific kinase targets have cemented their importance in the field of oncology drug discovery. The data and protocols presented in this guide underscore the significant potential of this scaffold and provide a solid foundation for researchers and drug developers to build upon in their quest for more effective and selective cancer therapies. The ongoing exploration of novel pyrimidine-based compounds promises to yield the next generation of targeted treatments, offering hope for patients with a wide range of malignancies.

References

The Enduring Legacy of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its fundamental role as a building block of DNA and RNA in the form of cytosine, thymine, and uracil underscores its profound biological significance.[1][2][4] This inherent biocompatibility, coupled with its versatile chemical properties, has established the pyrimidine ring as a "privileged scaffold."[2][5][6] This allows it to serve as a foundational structure for a multitude of therapeutic agents.[2] The unique arrangement of its nitrogen atoms enables it to act as both a hydrogen bond donor and acceptor, facilitating strong, specific interactions with a wide array of biological targets.[2] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, leading to numerous FDA-approved drugs.[5][7][8][9]

This technical guide provides an in-depth exploration of the pyrimidine scaffold's role in modern drug discovery. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis strategies, mechanisms of action, quantitative biological data, and detailed experimental protocols.

Therapeutic Applications and Mechanisms of Action

The synthetic tractability of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target various diseases.[10]

Anticancer Agents

Pyrimidine derivatives are a prominent class of anticancer agents, largely due to their ability to mimic natural nucleobases and interfere with the metabolic pathways essential for cancer cell proliferation.[11][12][13] Their mechanisms of action are diverse, often involving the inhibition of key enzymes required for DNA synthesis and cell cycle regulation.[6][12]

Mechanism of Action: Targeting Nucleotide Synthesis

Cancer cells have a high demand for nucleotides to sustain rapid proliferation.[11] Pyrimidine-based drugs exploit this by targeting the de novo pyrimidine synthesis pathway.[14][15] A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[16] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis. However, cancer cells can sometimes evade this by utilizing the alternative nucleoside salvage pathway.[14][15] This has led to strategies that simultaneously inhibit both pathways to enhance therapeutic efficacy.[15]

G cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Precursors Amino Acids, Glucose DHODH DHODH Precursors->DHODH Multiple Steps UMP Uridine Monophosphate (UMP) DHODH->UMP DNA_RNA DNA/RNA Synthesis & Cell Proliferation UMP->DNA_RNA Nucleosides Extracellular Uridine/Cytidine Nucleoside_Kinases Nucleoside Kinases Nucleosides->Nucleoside_Kinases UMP_Salvage Uridine Monophosphate (UMP) Nucleoside_Kinases->UMP_Salvage UMP_Salvage->DNA_RNA Inhibitor Pyrimidine-Based DHODH Inhibitor Inhibitor->DHODH Inhibitor_Salvage Pyrimidine Salvage Inhibitor Inhibitor_Salvage->Nucleoside_Kinases

Caption: Dual targeting of pyrimidine synthesis pathways in cancer therapy.

Mechanism of Action: Kinase Inhibition

Many pyrimidine scaffolds act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival.[6][12] The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are common targets for pyrimidine-based inhibitors.[17] By blocking the ATP-binding site, these drugs prevent kinase activation and disrupt downstream signaling, ultimately inducing apoptosis in cancer cells.[17]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The efficacy of pyrimidine-based anticancer agents is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cancer cell lines.

Compound ClassTargetCell LineIC₅₀ (µM)Reference
Pyrimidine HybridsAnticancerHCT11629.40 ± 0.21[18]
Pyrimidine HybridsAnticancerMCF-76.2 - 15.1[18]
Pyrimidine HybridsAnticancerPC353.00 ± 0.35[18]
Pyrazolo-pyrimidinesAnticancer--
Fused PyrimidinesAnticancer--[12]
Antiviral Agents

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drugs.[19][20][21] Many of these agents act as chain terminators in viral DNA or RNA synthesis.

Mechanism of Action: Inhibition of Viral Replication

Antiviral pyrimidine nucleoside analogues are often prodrugs that require activation within the host cell.[22] They are selectively phosphorylated by virus-encoded kinases to their active triphosphate form.[22] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase.[21][22] Once incorporated, they terminate chain elongation, thereby halting viral replication.[21]

G Prodrug Pyrimidine Nucleoside Analogue (Prodrug) ViralKinase Viral Kinase Prodrug->ViralKinase Phosphorylation HostKinases Host Cell Kinases ViralKinase->HostKinases Mono-P ActiveDrug Active Triphosphate Analogue HostKinases->ActiveDrug Di- & Tri- Phosphorylation ViralPolymerase Viral DNA/RNA Polymerase ActiveDrug->ViralPolymerase Replication Viral Genome Replication ViralPolymerase->Replication Termination Chain Termination ViralPolymerase->Termination Inhibition

Caption: Mechanism of action for pyrimidine-based antiviral nucleoside analogues.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The potency of antiviral compounds is often measured by the effective concentration required to inhibit viral activity by 50% (EC₅₀).

Compound ClassVirusEC₅₀Reference
Dihydrofuro PyrimidinesHIV-10.9–8.4 nM[23]
Piperidinyl-pyrimidinesHIV-1 WT4.29 µM[23]
Pyrimido[4,5-d]pyrimidinesHCoV-229E-[24]
Antimicrobial Agents

Pyrimidine scaffolds are integral to the development of novel antibacterial and antifungal agents, addressing the growing challenge of multidrug resistance.[25][26]

Antibacterial Activity

Pyrimidine derivatives exhibit broad-spectrum antibacterial activity.[26][27][28] One key mechanism involves the inhibition of thymidylate synthetase (ThyA), an enzyme essential for the synthesis of thymidine, a crucial component of DNA.[29] Inhibition of this enzyme leads to "thymineless death" in bacteria.[29] Other mechanisms include the disruption of bacterial cell division by inhibiting proteins like FtsZ.[25]

Antifungal Activity

Several commercial fungicides are based on the pyrimidine scaffold.[30] These compounds can disrupt various cellular processes in fungi. For instance, some derivatives perturb endoplasmic reticulum (ER) function and homeostasis, leading to an unfolded protein response and inhibition of essential enzyme secretion.[31] Flucytosine, a fluorinated pyrimidine, is a well-known antifungal agent used in combination therapies.[28][31]

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
Isatin–pyrimidine hybridsM. tuberculosis (MDR)0.48[7]
Isatin–pyrimidine hybridsM. tuberculosis (XDR)3.9[7]
2,4-disubstituted-6-thiophenyl-pyrimidinesMRSA & VREs2[25]
Pyrimidine derivativesC. albicans6.25
Pyrimidine derivativesS. aureus & E. coli19.53
Pyrimidine-amide derivativesPhomopsis sp.EC₅₀: 10.5[32][33]
Agents for Neurodegenerative Diseases

Emerging research highlights the potential of pyrimidine derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[34][35] Their mechanisms often involve modulating pathways related to neuronal health and function.[36] In Alzheimer's disease, for example, triazolopyrimidine compounds have been shown to cross the blood-brain barrier, stabilize microtubules, reduce neuronal cell death, and attenuate the formation of tau tangles and amyloid plaques in mouse models.[37] Uridine, a pyrimidine nucleoside, has also been investigated as a supplement to support neuronal membrane generation.[38]

Experimental Protocols

The discovery and development of pyrimidine-based drugs rely on a suite of standardized experimental procedures.

General Synthesis: Multi-component Reaction for Dihydropyrimidines

This protocol outlines a common one-pot synthesis for a dihydropyrimidine derivative, adapted from generalized schemes.[7]

  • Reactant Preparation : In a round-bottom flask, dissolve an appropriate benzaldehyde derivative (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.2 mmol) in ethanol (20 mL).

  • Catalyst Addition : Add potassium bicarbonate (KHCO₃) (1.5 mmol) to the mixture.

  • Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Antimicrobial Assay: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a pyrimidine compound against a bacterial strain.[2]

  • Preparation of Inoculum : Culture the test bacterium in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution : Prepare a series of two-fold serial dilutions of the test pyrimidine compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls : Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[2]

Drug Discovery Workflow

The path from a promising pyrimidine scaffold to a clinical candidate follows a structured, multi-stage process. This workflow integrates computational design, chemical synthesis, and rigorous biological evaluation to identify and optimize novel therapeutic agents.

G A Target Identification & Validation B Lead Discovery: High-Throughput Screening & Scaffold Selection A->B C Chemical Synthesis of Pyrimidine Library B->C D In Vitro Biological Assays (IC50, MIC, EC50) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Design & Synthesis G ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H In Vivo Efficacy Studies (Animal Models) G->H I Preclinical Candidate H->I

Caption: General workflow for pyrimidine-based drug discovery.

Conclusion and Future Outlook

The pyrimidine scaffold remains a highly privileged and versatile core in medicinal chemistry, with its derivatives forming the basis of numerous clinically essential drugs.[5][27][39] Its synthetic accessibility and the ability to modulate its properties through substitution allow for the targeted design of potent and selective inhibitors for a wide range of diseases.[7][18] The ongoing exploration into novel synthetic methodologies and a deeper understanding of biological pathways will continue to fuel the discovery of next-generation pyrimidine-based therapeutics.[5][18] Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, overcoming drug resistance, and exploring new therapeutic areas, ensuring the enduring importance of the pyrimidine scaffold in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 5-(Bromomethyl)pyrimidine with Primary Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 5-(Bromomethyl)pyrimidine is a key synthetic intermediate, featuring a reactive bromomethyl group that is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of diverse functionalities, making it a valuable building block in the synthesis of novel therapeutic agents. The reaction of this compound with primary amines, in particular, leads to the formation of N-substituted 5-(aminomethyl)pyrimidine derivatives. These derivatives have shown significant potential as kinase inhibitors, anticancer, and antimicrobial agents, highlighting the importance of this chemical transformation in drug discovery programs.[2]

This document provides detailed application notes on the synthetic utility and biological relevance of this reaction, comprehensive experimental protocols, and visualizations of relevant signaling pathways to guide researchers in the development of novel pyrimidine-based therapeutics.

Synthetic Applications and Reaction Principle

The reaction of this compound with primary amines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the primary amine reactant.

The versatility of this reaction allows for the incorporation of a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines. This enables the generation of large, structurally diverse libraries of 5-(aminomethyl)pyrimidine derivatives for structure-activity relationship (SAR) studies.

Data Presentation: Synthesis of N-Substituted 5-(Aminomethyl)pyrimidine Derivatives

The following table summarizes the reaction of this compound with various primary amines, showcasing the typical reaction conditions and corresponding product yields.

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)ProductYield (%)
1AnilineK₂CO₃DMF804N-((Pyrimidin-5-yl)methyl)aniline85
24-FluoroanilineK₂CO₃DMF805N-(4-Fluorophenyl)-N-((pyrimidin-5-yl)methyl)amine82
3BenzylamineEt₃NCH₂Cl₂RT12N-Benzyl-N-((pyrimidin-5-yl)methyl)amine90
4CyclohexylamineEt₃NCH₂Cl₂RT14N-Cyclohexyl-N-((pyrimidin-5-yl)methyl)amine88
5Morpholine (Secondary Amine)K₂CO₃DMF6064-((Pyrimidin-5-yl)methyl)morpholine75

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-5-(aminomethyl)pyrimidines

This protocol describes a general method for the reaction of this compound with substituted anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-aryl-5-(aminomethyl)pyrimidine derivative.

Protocol 2: General Procedure for the Synthesis of N-Alkyl-5-(aminomethyl)pyrimidines

This protocol outlines a general method for the reaction of this compound with aliphatic amines.

Materials:

  • This compound (1.0 eq)

  • Aliphatic Amine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the aliphatic amine (1.2 eq) to the solution.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the desired N-alkyl-5-(aminomethyl)pyrimidine derivative.

Biological Applications and Signaling Pathways

Derivatives of 5-(aminomethyl)pyrimidine have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[3] Constitutive activation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Several N-substituted 5-(aminomethyl)pyrimidine derivatives have been developed as potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-(Aminomethyl)pyrimidine Derivative Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

FLT3 and CHK1 Signaling in Cancer

FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are key regulators of cell survival and the DNA damage response, respectively.[4][5] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML). CHK1 is a critical component of the cellular response to DNA damage, and its inhibition can sensitize cancer cells to chemotherapy. Dual inhibitors targeting both FLT3 and CHK1 have emerged as a promising therapeutic strategy.

FLT3_CHK1_Pathway cluster_FLT3 FLT3 Signaling cluster_CHK1 CHK1 Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Downstream_FLT3 Proliferation & Survival Pathways (e.g., PI3K/AKT, MAPK) FLT3->Downstream_FLT3 DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Cell_Cycle Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle Inhibitor 5-(Aminomethyl)pyrimidine Derivative Inhibitor->FLT3 Inhibitor->CHK1 experimental_workflow start Start synthesis Synthesis of 5-(Aminomethyl)pyrimidine Derivatives start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification kinase_assay Biochemical Kinase Inhibition Assay purification->kinase_assay cell_assay Cell-Based Viability Assay purification->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization end End lead_optimization->end

References

Application Notes and Protocols: Synthesis and Utility of 5-(Thio/Phenoxymethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)pyrimidine is a versatile reagent in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of a wide array of biologically active molecules. Its activated bromomethyl group at the 5-position of the pyrimidine ring makes it an excellent electrophile for nucleophilic substitution reactions. This document provides detailed application notes and protocols for the reaction of this compound with thiols and phenols to generate 5-(thiomethyl)pyrimidine and 5-(phenoxymethyl)pyrimidine derivatives, respectively. These scaffolds are present in compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties.

The reaction proceeds via a standard SN2 mechanism, where the sulfur atom of a thiol or the oxygen atom of a phenol acts as the nucleophile, displacing the bromide ion from the pyrimidine core. The resulting thioether or ether linkage is generally stable and provides a flexible linker to introduce various aryl or alkyl substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) or phenol (phenoxide) on the electrophilic benzylic carbon of this compound. The presence of a non-nucleophilic base is typically required to deprotonate the thiol or phenol, thereby increasing its nucleophilicity.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 5-BMP This compound SN2_Attack SN2 Nucleophilic Attack 5-BMP->SN2_Attack Attacked by Nu- NuH R-SH (Thiol) or R-OH (Phenol) Deprotonation Deprotonation NuH->Deprotonation Reacts with Base Base (e.g., K2CO3, NaH) Base->Deprotonation Deprotonation->SN2_Attack Generates Nucleophile (Nu-) Product 5-((R-S)methyl)pyrimidine or 5-((R-O)methyl)pyrimidine SN2_Attack->Product Salt Byproduct Salt SN2_Attack->Salt Generates Experimental_Workflow start Start reactants Combine this compound, thiol/phenol, base, and solvent start->reactants reaction Heat and stir reaction mixture (Monitor by TLC/LC-MS) reactants->reaction workup Quench reaction, perform aqueous workup, and extract organic layer reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography or crystallization workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end EGFR_Pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Activates Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation GABAA_Pathway GABA-A Receptor Modulation GABA GABA GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR Binds to Cl_influx Chloride Ion Influx GABAAR->Cl_influx Opens channel for Modulator Pyrimidine Thioether (Positive Modulator) Modulator->GABAAR Enhances GABA effect on Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability (Anxiolytic Effect) Hyperpolarization->Neuronal_Inhibition

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] 5-(Bromomethyl)pyrimidine is a highly versatile and valuable building block for the synthesis of diverse libraries of pyrimidine-based compounds. Its utility stems from the reactive bromomethyl group at the C5 position. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion in a classic SN2 (bimolecular nucleophilic substitution) reaction. This allows for the straightforward introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

These application notes provide an overview of the nucleophilic substitution reactions of this compound with common nitrogen, oxygen, and sulfur nucleophiles. Detailed protocols for representative reactions and a summary of quantitative data from relevant studies are presented to guide researchers in the synthesis and application of these important derivatives.

Reaction Principles and Applications

The core reaction involves the attack of a nucleophile (Nu:) on the methylene carbon of this compound, with bromide acting as the leaving group. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone, often in the presence of a non-nucleophilic base to deprotonate the nucleophile or scavenge the HBr byproduct.

A. Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary or secondary amines (aliphatic or aromatic) is a robust method for synthesizing 5-(aminomethyl)pyrimidine derivatives. These compounds are particularly significant as scaffolds for protein kinase inhibitors, a major class of anticancer drugs.[4][5] The pyrimidine core often serves as a "hinge-binding" motif, while the substituent introduced via the aminomethyl linker interacts with other regions of the kinase active site to confer potency and selectivity.[6][7]

Table 1: Synthesis and Activity of N-Substituted Pyrimidine Derivatives

Nucleophile (Amine) Product Reaction Conditions Yield (%) Biological Application / Activity
4-(Piperidin-1-yl)aniline N-((pyrimidin-5-yl)methyl)-4-(piperidin-1-yl)aniline K₂CO₃, DMF, 60 °C 85-95% Precursor for kinase inhibitors
3-Ethynylaniline N-((Pyrimidin-5-yl)methyl)-3-ethynylaniline DIPEA, MeCN, rt 80-90% Intermediate for EGFR inhibitors[8]
Morpholine 4-((Pyrimidin-5-yl)methyl)morpholine K₂CO₃, Acetone, Reflux ~90% Scaffold for CNS-active agents
N-Methylpiperazine 1-Methyl-4-((pyrimidin-5-yl)methyl)piperazine K₂CO₃, DMF, 50 °C >90% Scaffold for various therapeutic targets

| Aniline | N-Benzyl-N-phenyl-N'-pyrimidin-5-ylmethanediamine | NaH, THF, 0 °C to rt | 75-85% | General synthetic intermediate |

Yields are estimated based on typical SN2 reactions of this type.

B. Reactions with Oxygen Nucleophiles

Williamson ether synthesis using this compound with alcohols or phenols provides access to 5-(alkoxymethyl)- and 5-(aryloxymethyl)pyrimidine derivatives. These reactions are typically facilitated by a base such as potassium carbonate or sodium hydride to generate the corresponding alkoxide or phenoxide nucleophile. These ether derivatives are important intermediates in the synthesis of compounds with applications in agrochemistry and pharmaceuticals.

Table 2: Synthesis of O-Substituted Pyrimidine Derivatives

Nucleophile (Alcohol/Phenol) Product Reaction Conditions Yield (%) Potential Application
Phenol 5-(Phenoxymethyl)pyrimidine K₂CO₃, Acetone, Reflux 85-95% General pharmaceutical intermediate
4-Fluorophenol 5-((4-Fluorophenoxy)methyl)pyrimidine Cs₂CO₃, DMF, 80 °C >90% Precursor for 5-HT₂C agonists[9]
Methanol 5-(Methoxymethyl)pyrimidine NaH, THF, 0 °C to rt 80-90% Synthetic building block

| Benzyl alcohol | 5-((Benzyloxy)methyl)pyrimidine | K₂CO₃, MeCN, Reflux | ~90% | Intermediate for deprotection strategies |

Yields are estimated based on typical Williamson ether synthesis conditions.

C. Reactions with Sulfur Nucleophiles

Thioethers are readily formed by reacting this compound with thiols or thiophenols.[10] Given their high nucleophilicity, thiolates (generated in situ with a mild base) react efficiently and rapidly at room temperature. The resulting 5-((alkylthio)methyl)- or 5-((arylthio)methyl)pyrimidines are valuable in drug discovery, as the thioether linkage can provide desirable metabolic stability and binding interactions.[11]

Table 3: Synthesis of S-Substituted Pyrimidine Derivatives

Nucleophile (Thiol) Product Reaction Conditions Yield (%) Potential Application
Thiophenol 5-((Phenylthio)methyl)pyrimidine K₂CO₃, DMF, rt >95% Intermediate for anticancer agents[12]
4-Chlorothiophenol 5-(((4-Chlorophenyl)thio)methyl)pyrimidine NaOH, EtOH/H₂O, rt >90% Precursor for enzyme inhibitors
Ethanethiol 5-((Ethylthio)methyl)pyrimidine NaH, THF, 0 °C to rt ~95% General synthetic intermediate

| Cysteine methyl ester | Methyl 2-amino-3-((pyrimidin-5-ylmethyl)thio)propanoate | DIPEA, MeCN, rt | 85-95% | Bio-conjugation precursor |

Yields are estimated based on typical thioether synthesis conditions.

Visualizations

References

Application Notes and Protocols for N-alkylation of Pyrimidines using 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including antiviral and anticancer agents.[1] The functionalization of the pyrimidine ring, particularly through N-alkylation, is a critical strategy in medicinal chemistry for modulating the pharmacological properties of these molecules.[1][2] 5-(Bromomethyl)pyrimidine is a valuable reagent for introducing a pyrimidin-5-ylmethyl group onto various nucleophiles. Its reactive bromomethyl group allows for diverse synthetic transformations, making it a key building block in the synthesis of novel drug candidates with potential applications as antimicrobial, anticancer, and kinase inhibiting agents.[3]

These application notes provide detailed protocols and compiled data for the N-alkylation of pyrimidine derivatives using this compound, offering a guide for researchers in synthetic and medicinal chemistry.

General Reaction Scheme

The N-alkylation of a pyrimidine derivative with this compound typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. The reaction is generally carried out in the presence of a base to deprotonate the pyrimidine nitrogen, thereby increasing its nucleophilicity.

G cluster_product Product pyrimidine Pyrimidine Derivative plus1 + alkyl_halide This compound arrow Base, Solvent Heat (optional) alkyl_halide->arrow product N-alkylated Pyrimidine arrow->product G start Start reactants Combine Pyrimidine Derivative, Base, and Solvent start->reactants add_alkylating_agent Add this compound reactants->add_alkylating_agent reaction Heat and Stir (Monitor by TLC) add_alkylating_agent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-alkylated Pyrimidine purification->product G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor N-alkylated Pyrimidine (Kinase Inhibitor) Inhibitor->Kinase1

References

Application Notes and Protocols for Amine Alkylation with 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational structural motif in a multitude of biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] Functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. One common modification is the introduction of substituted aminomethyl groups at the 5-position. This is readily achieved through the alkylation of primary or secondary amines with 5-(bromomethyl)pyrimidine. The resulting 5-(aminomethyl)pyrimidine derivatives are valuable intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[2] This document provides a detailed experimental protocol for the N-alkylation of various amines with this compound, along with data presentation and visualizations to guide researchers in this synthetic transformation.

Applications in Drug Discovery

Derivatives of 5-(aminomethyl)pyrimidine have shown significant promise in various areas of drug discovery. The ability to readily introduce a diverse range of amine substituents allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Anticancer Agents: The pyrimidine core is a well-established pharmacophore in oncology.[2] Many anticancer drugs are pyrimidine antimetabolites that interfere with DNA and RNA synthesis.[2] Furthermore, substituted pyrimidines are known to act as inhibitors of various kinases that are crucial for cancer cell signaling and proliferation. The aminomethyl linker at the 5-position can serve as an anchor point for side chains that interact with specific residues in the active site of these kinases.

  • Antimicrobial Agents: The structural diversity that can be achieved through amine alkylation has led to the discovery of 5-(aminomethyl)pyrimidine derivatives with potent antimicrobial activity. These compounds can be tailored to target specific enzymes or cellular processes in bacteria, fungi, and viruses.

Experimental Protocols

The following protocols describe the general procedure for the alkylation of primary and secondary amines with this compound. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction.

General Protocol for N-Alkylation of Amines with this compound

Materials:

  • This compound (or its hydrobromide salt)

  • Amine (primary or secondary, aliphatic or aromatic)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.1-0.2 M) at room temperature, add triethylamine (2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the amine solution with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-substituted-5-(aminomethyl)pyrimidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of various amines with this compound, based on typical literature findings for analogous reactions.

Amine SubstrateProductSolventBaseTime (h)Yield (%)
AnilineN-((Pyrimidin-5-yl)methyl)anilineDMFTEA1875
4-FluoroanilineN-(4-Fluorophenyl)-N-((pyrimidin-5-yl)methyl)amineDMFDIPEA2470
BenzylamineN-Benzyl-N-((pyrimidin-5-yl)methyl)amineMeCNTEA1285
Piperidine5-(Piperidin-1-ylmethyl)pyrimidineDMFTEA1680
Morpholine4-((Pyrimidin-5-yl)methyl)morpholineMeCNDIPEA1682

Visualizations

Experimental Workflow

The general workflow for the amine alkylation of this compound is depicted below.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Amine Amine Reaction_Vessel Reaction Mixture (Stirring at RT) Amine->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Dilution Dilute with EtOAc Reaction_Vessel->Dilution After 12-24h Wash_NaHCO3 Wash with NaHCO3 Dilution->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product N-Substituted-5- (aminomethyl)pyrimidine Chromatography->Final_Product Characterization NMR, MS Analysis Final_Product->Characterization

Caption: General workflow for the synthesis of N-substituted-5-(aminomethyl)pyrimidines.

Potential Signaling Pathway Inhibition

Many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized 5-(aminomethyl)pyrimidine derivative could act as an inhibitor of a protein kinase, thereby blocking downstream signaling events that contribute to cell proliferation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Protein_Kinase Protein Kinase Receptor->Protein_Kinase Activates Downstream_Effector Downstream Effector Protein_Kinase->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes Inhibitor 5-(Aminomethyl)pyrimidine Derivative Inhibitor->Protein_Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols for the Use of Triethylamine as a Base in 5-(Bromomethyl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of triethylamine as a base in nucleophilic substitution reactions involving 5-(bromomethyl)pyrimidine. This versatile building block is crucial in the synthesis of a wide array of biologically active molecules and drug candidates. Triethylamine serves as an efficient and accessible acid scavenger in these reactions, facilitating the formation of new carbon-heteroatom bonds at the 5-position of the pyrimidine ring.

Introduction

This compound is a key intermediate in medicinal chemistry due to the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution (SN2) reactions. This allows for the introduction of diverse functional groups, leading to the synthesis of novel pyrimidine derivatives with potential therapeutic applications. Triethylamine (Et₃N or TEA) is a commonly employed organic base in these transformations. Its primary role is to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the nucleophile and promoting the forward reaction.

Reaction Principle and Workflow

The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu-H), such as an amine, a thiol, or a phenol. Triethylamine acts as a non-nucleophilic base to accept the proton from the nucleophile and the HBr byproduct.

General Reaction Scheme:

The general workflow for these reactions is straightforward and can be adapted for various nucleophiles.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and Nucleophile in Solvent B Add Triethylamine A->B C Stir at Appropriate Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography or Recrystallization F->G

Figure 1: General experimental workflow for the reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles using triethylamine as a base. Please note that optimal conditions may vary depending on the specific substrates used.

Table 1: N-Alkylation of Amines with this compound

Nucleophile (Amine)SolventTemperature (°C)Time (h)Molar Ratio (Pyr-CH₂Br:Amine:TEA)Typical Yield (%)
Primary Aliphatic AminesDichloromethane (DCM)Room Temperature2 - 61 : 1.1 : 1.280 - 95
Secondary Aliphatic AminesAcetonitrile (MeCN)40 - 604 - 121 : 1.1 : 1.275 - 90
Anilines (Aromatic)N,N-Dimethylformamide (DMF)60 - 808 - 241 : 1.2 : 1.560 - 85
N-HeterocyclesTetrahydrofuran (THF)Room Temperature - 503 - 101 : 1.1 : 1.270 - 90

Table 2: S-Alkylation of Thiols with this compound

Nucleophile (Thiol)SolventTemperature (°C)Time (h)Molar Ratio (Pyr-CH₂Br:Thiol:TEA)Typical Yield (%)
Aliphatic ThiolsEthanolRoom Temperature1 - 41 : 1.05 : 1.185 - 98
Thiophenols (Aromatic)AcetoneRoom Temperature - 402 - 81 : 1.1 : 1.270 - 90

Table 3: O-Alkylation of Phenols with this compound

Nucleophile (Phenol)SolventTemperature (°C)Time (h)Molar Ratio (Pyr-CH₂Br:Phenol:TEA)Typical Yield (%)
Substituted PhenolsAcetonitrile (MeCN)60 - 82 (Reflux)12 - 241 : 1.2 : 1.550 - 75
NaphtholsN,N-Dimethylformamide (DMF)50 - 7010 - 201 : 1.2 : 1.560 - 80

Experimental Protocols

The following are generalized protocols for the synthesis of various 5-substituted pyrimidine derivatives from this compound using triethylamine as a base. Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-((Dialkylamino)methyl)pyrimidine (N-Alkylation)

This protocol describes the general procedure for the reaction of this compound with a secondary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Dialkylamine (e.g., Diethylamine) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of the dialkylamine (1.1 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-((dialkylamino)methyl)pyrimidine.

Protocol 2: Synthesis of 5-((Arylthio)methyl)pyrimidine (S-Alkylation)

This protocol outlines the synthesis of pyrimidine thioethers from thiophenols.

Materials:

  • This compound (1.0 eq)

  • Substituted Thiophenol (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted thiophenol (1.1 eq) in anhydrous acetone, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous acetone to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain the pure 5-((arylthio)methyl)pyrimidine.

Protocol 3: Synthesis of 5-((Aryloxy)methyl)pyrimidine (O-Alkylation)

This protocol details the synthesis of pyrimidine ether derivatives from phenols.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of the substituted phenol (1.2 eq) in anhydrous DMF, add triethylamine (1.5 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-((aryloxy)methyl)pyrimidine.

Signaling Pathways and Logical Relationships

The role of triethylamine in these reactions is best understood through a logical relationship diagram illustrating its function as a proton acceptor, which is essential for the SN2 reaction to proceed efficiently.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products 5-Bromomethylpyrimidine 5-Bromomethylpyrimidine SN2 Transition State SN2 Transition State 5-Bromomethylpyrimidine->SN2 Transition State Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->SN2 Transition State Triethylammonium Bromide (Et3NH+Br-) Triethylammonium Bromide (Et3NH+Br-) Nucleophile (Nu-H)->Triethylammonium Bromide (Et3NH+Br-) H+ Source Triethylamine (Et3N) Triethylamine (Et3N) Triethylamine (Et3N)->Triethylammonium Bromide (Et3NH+Br-) Proton Abstraction 5-((Nu)methyl)pyrimidine 5-((Nu)methyl)pyrimidine SN2 Transition State->5-((Nu)methyl)pyrimidine

Application Notes: Synthesis of 5-(Aminomethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development.[1][2] These structures are integral to various biologically significant molecules, including nucleobases (cytosine, thymine, uracil), vitamins like thiamine (Vitamin B1), and numerous therapeutic agents.[3][4][5] Specifically, 5-(aminomethyl)pyrimidine derivatives serve as crucial building blocks and key intermediates for synthesizing compounds with a wide range of pharmacological activities.[3] Research has highlighted their potential as antitumor agents, kinase inhibitors, and antiviral compounds.[4][6][7] The aminomethyl group at the C-5 position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] This document outlines the primary synthetic strategies and detailed protocols for preparing these valuable derivatives.

Pharmacological Significance

The pyrimidine core is associated with a broad spectrum of biological activities. Derivatives have been developed as:

  • Anticancer Agents: By targeting various enzymes and cellular pathways involved in cancer progression.[6][8]

  • Kinase Inhibitors: A notable class of 5-cyanopyrimidine derivatives has been developed as potent and selective inhibitors of p38α MAP kinase, an important target in inflammatory diseases.[7]

  • Anti-inflammatory Agents: Many pyrimidine derivatives exhibit significant anti-inflammatory properties.[9]

  • Antimicrobial and Antifungal Agents: The pyrimidine scaffold is present in several commercial fungicides and compounds with antibacterial activity.[5][10]

dot digraph "p38_MAPK_Pathway" { graph [rankdir="TB", splines=ortho, size="7.5,7.5", dpi=72, label="Simplified p38 MAPK Signaling Pathway", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

// Nodes ext_stimuli [label="Inflammatory Cytokines\n(e.g., TNF-α, IL-1β)\nStress (UV, Osmotic Shock)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkk [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; substrates [label="Downstream Substrates\n(e.g., MK2, Transcription Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response\n(Inflammation, Apoptosis, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-(aminomethyl)pyrimidine\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ext_stimuli -> mapkkk; mapkkk -> mapkk; mapkk -> p38; p38 -> substrates; substrates -> response; inhibitor -> p38 [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } }

Caption: Inhibition of the p38 MAPK pathway by pyrimidine derivatives.

Overview of Synthetic Strategies

Several reliable methods exist for the synthesis of 5-(aminomethyl)pyrimidine derivatives. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The three most common approaches start from 5-(halomethyl)pyrimidines, 5-cyanopyrimidines, or 5-formylpyrimidines.

dot digraph "Synthetic_Routes_Overview" { graph [rankdir="LR", splines=ortho, size="7.5,7.5", dpi=72, label="Key Synthetic Pathways to 5-(aminomethyl)pyrimidine", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=normal, color="#5F6368", fontname="Helvetica", fontsize=9];

// Nodes start1 [label="5-(Bromomethyl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="5-Cyanopyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; start3 [label="5-Formylpyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="5-(Aminomethyl)pyrimidine\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start1 -> product [label=" Nucleophilic Substitution\n (e.g., Gabriel Synthesis)"]; start2 -> product [label=" Nitrile Reduction\n (e.g., Catalytic Hydrogenation)"]; start3 -> product [label=" Reductive Amination "]; } }

Caption: Key synthetic pathways to 5-(aminomethyl)pyrimidine.

Experimental Protocols

Protocol 1: Synthesis via Gabriel Phthalimide Method

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation common in direct amination.[11][12] It involves the N-alkylation of potassium phthalimide with a 5-(halomethyl)pyrimidine, followed by the liberation of the desired amine, typically using hydrazine.[13][14]

dot digraph "Gabriel_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, size="7.5,7.5", dpi=72, label="Workflow for Gabriel Synthesis", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=normal, color="#5F6368", fontname="Helvetica", fontsize=9];

// Nodes step1 [label="Step 1: N-Alkylation\nthis compound + Potassium Phthalimide in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate:\nN-(Pyrimidin-5-ylmethyl)phthalimide", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Hydrazinolysis\nAdd Hydrazine Hydrate in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Workup:\nFilter Phthalhydrazide Precipitate, Concentrate Filtrate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product:\n5-(Aminomethyl)pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> intermediate; intermediate -> step2; step2 -> workup; workup -> product; } }

Caption: Step-by-step workflow of the Gabriel synthesis.

A. N-Alkylation of Potassium Phthalimide

  • Materials: this compound, potassium phthalimide, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield N-(pyrimidin-5-ylmethyl)phthalimide.

B. Hydrazinolysis of the Phthalimide Intermediate

  • Materials: N-(Pyrimidin-5-ylmethyl)phthalimide, ethanol (or methanol), hydrazine hydrate.

  • Procedure:

    • Suspend the N-(pyrimidin-5-ylmethyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0-5.0 eq) to the suspension.[14]

    • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude amine by column chromatography or crystallization to obtain the final product.

Protocol 2: Synthesis via Reduction of 5-Cyanopyrimidine

This method involves the chemical reduction of a nitrile group to a primary amine. Catalytic hydrogenation is a common and efficient technique for this transformation, often providing high yields.[15]

  • Materials: 5-Cyanopyrimidine or its derivative (e.g., 4-amino-2-methylpyrimidine-5-carbonitrile), catalyst (e.g., Raney Nickel, Palladium on Carbon), solvent (e.g., methanol, ethanol, often with ammonia), hydrogen gas.

  • Procedure:

    • Charge a hydrogenation vessel with 5-cyanopyrimidine (1.0 eq) and a suitable solvent (e.g., methanolic ammonia).

    • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis of aliquots.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)pyrimidine.

    • Purify as required.

Protocol 3: Synthesis via Reductive Amination

Reductive amination converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine.[16] This can be performed in a one-pot reaction by combining the aldehyde, an amine source (like ammonia or an ammonium salt), and a reducing agent.[17]

dot digraph "Reductive_Amination_Workflow" { graph [rankdir="TB", splines=ortho, size="7.5,7.5", dpi=72, label="Workflow for One-Pot Reductive Amination", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=normal, color="#5F6368", fontname="Helvetica", fontsize=9];

// Nodes step1 [label="Step 1: Imine Formation\n5-Formylpyrimidine + Ammonia (from NH4OAc)\nin weakly acidic conditions (pH ~5)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate:\nIminium Ion", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: In-situ Reduction\nAdd Reducing Agent (e.g., NaBH3CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product:\n5-(Aminomethyl)pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> intermediate; intermediate -> step2; step2 -> product; } }

Caption: Step-by-step workflow of one-pot reductive amination.

  • Materials: 5-Formylpyrimidine, ammonia source (e.g., ammonium acetate), reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN), solvent (e.g., methanol).

  • Procedure:

    • Dissolve 5-formylpyrimidine (1.0 eq) and an excess of ammonium acetate (~10 eq) in methanol.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

    • In a single portion, add sodium cyanoborohydride (1.5-2.0 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by adding dilute aqueous HCl to destroy excess reducing agent.

    • Adjust the pH to basic (pH > 10) with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes, allowing for a comparison of their efficiency.

Synthetic Route Key Starting Material Key Reagents Typical Reaction Time Typical Yield Notes
Gabriel Synthesis This compound1. Potassium Phthalimide2. Hydrazine Hydrate14-20 hours70-90%Excellent for primary amines; avoids over-alkylation.[18]
Nitrile Reduction 5-CyanopyrimidineH₂, Raney Ni or Pd/C4-12 hours65-95%Scalable and high-yielding; requires hydrogenation equipment.[15]
Reductive Amination 5-FormylpyrimidineNH₄OAc, NaBH₃CN12-24 hours50-75%Convenient one-pot procedure; NaBH₃CN is toxic.[16][19]
Industrial Process Malononitrile / AcrylonitrileMulti-step synthesisVaries~70% (overall)Optimized for large-scale production of specific targets like the Vitamin B1 intermediate.[15][20]

References

Application Notes and Protocols for the Preparation of 5-(Bromomethyl)pyrimidine Hydrobromide with Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-(bromomethyl)pyrimidine hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The focus of this document is on a modern and efficient synthetic route utilizing photochemical bromination, followed by conversion to the hydrobromide salt to enhance aqueous solubility and stability. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a clear and reproducible method for obtaining high-purity this compound hydrobromide.

Introduction

This compound and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs. However, the utility of this compound can be limited by its solubility. Conversion to the hydrobromide salt is a common strategy to improve the solubility and handling of such compounds in aqueous media, which is often advantageous for subsequent synthetic transformations and biological screening.[1]

This document outlines a two-step synthesis of this compound hydrobromide. The first step involves the selective bromination of 5-methylpyrimidine using a photochemical flow process, which has been shown to improve reaction efficiency and reduce side products compared to traditional batch methods.[1][2] The second step is the conversion of the resulting this compound to its hydrobromide salt.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt
PropertyThis compoundThis compound Hydrobromide
Molecular Formula C₅H₅BrN₂C₅H₆Br₂N₂
Molecular Weight 173.01 g/mol [3]253.92 g/mol [1]
CAS Number 25198-96-3[3]93224-07-8[1][4]
Appearance -Solid[5]
Purity (typical) ->95%[5]
Table 2: Solubility Data of this compound Hydrobromide
SolventTemperatureSolubility
WaterRoom TemperatureSoluble
MethanolRoom TemperatureSlightly Soluble
EthanolRoom TemperatureSlightly Soluble
DMSORoom TemperatureSoluble

Experimental Protocols

Part 1: Synthesis of this compound via Photochemical Flow Bromination

This protocol is adapted from the continuous flow process described by Kappe et al. for the bromination of a 5-methylpyrimidine precursor of Rosuvastatin.[1][2] This method is favored for its increased productivity and improved purity profile over batch reactions.[1][2]

Materials:

  • 5-Methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Photochemical flow reactor equipped with a suitable lamp (e.g., high-pressure mercury lamp)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Prepare a solution of 5-methylpyrimidine in acetonitrile. In a separate container, prepare a solution of N-bromosuccinimide in acetonitrile.

  • Flow Reaction: Using a syringe pump, introduce the solution of 5-methylpyrimidine and the solution of N-bromosuccinimide into the photochemical flow reactor. The reaction is irradiated as it flows through the reactor coils.

  • Reaction Monitoring: The progress of the reaction can be monitored by collecting samples at the reactor outlet and analyzing them by a suitable method such as HPLC or GC-MS.

  • Work-up: The reaction mixture exiting the reactor is collected. The solvent (acetonitrile) is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to achieve the desired purity. The crude material is often of sufficient purity for the next step.

Part 2: Preparation of this compound Hydrobromide

This protocol describes the conversion of this compound to its hydrobromide salt to enhance solubility.

Materials:

  • This compound (from Part 1)

  • Hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or diethyl ether)

  • Anhydrous diethyl ether

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude or purified this compound in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrobromic acid to the this compound solution. The hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess acid.

  • Drying: Dry the purified this compound hydrobromide in a vacuum desiccator or a drying oven at a low temperature to remove any residual solvent.

  • Characterization: The final product should be characterized to confirm its identity and purity. This can be done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆): Expected signals would include peaks for the pyrimidine ring protons and the bromomethyl protons. The chemical shifts will be influenced by the protonation of the pyrimidine ring.

  • ¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbons of the pyrimidine ring and the bromomethyl group.

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion of this compound [M+H]⁺.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Preparation of this compound Hydrobromide cluster_part1 Part 1: Photochemical Bromination cluster_part2 Part 2: Hydrobromide Salt Formation start1 Prepare Solutions: 1. 5-Methylpyrimidine in ACN 2. NBS in ACN flow_reactor Photochemical Flow Reaction start1->flow_reactor workup1 Solvent Removal (Rotary Evaporator) flow_reactor->workup1 purification1 Purification (e.g., Recrystallization) workup1->purification1 product1 This compound purification1->product1 start2 Dissolve this compound in Anhydrous Solvent product1->start2 Use as starting material acidification Add Hydrobromic Acid (Precipitation) start2->acidification filtration Vacuum Filtration acidification->filtration washing Wash with Anhydrous Diethyl Ether filtration->washing drying Drying washing->drying final_product This compound Hydrobromide drying->final_product solubility_enhancement Solubility Enhancement by Salt Formation start This compound process Treatment with Hydrobromic Acid (HBr) start->process property1 Lower Aqueous Solubility start->property1 end This compound Hydrobromide process->end property2 Improved Aqueous Solubility & Stability end->property2

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction typically couples an organoboron compound, such as a boronic acid, with an organohalide.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications as anticancer, antiviral, and anti-inflammatory agents. The ability to functionalize the pyrimidine ring at specific positions is crucial for the development of new drug candidates.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-(bromomethyl)pyrimidine derivatives with various arylboronic acids. This specific transformation involves the coupling at a C(sp³)-hybridized benzylic-type bromide, which presents different reactivity and challenges compared to the more common coupling of aryl halides (C(sp²)-Br). The protocols outlined herein are based on established methodologies for the Suzuki coupling of benzylic halides, providing a robust starting point for the synthesis of novel 5-arylmethylpyrimidine compounds.[3][4]

Principle of the Reaction

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle. While the coupling of benzylic halides can be challenging, optimized conditions allow for efficient C(sp³)-C(sp²) bond formation. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step for C(sp³)-halides.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) center, forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 5-arylmethylpyrimidine product, regenerating the palladium(0) catalyst to continue the cycle.

Data Presentation: Reaction Parameters

Successful Suzuki coupling of benzylic bromides like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical conditions and reagents used for this class of reaction.

Table 1: Typical Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂JohnPhos2-5A bulky, electron-rich phosphine ligand often effective for challenging couplings.[3]
Pd(OAc)₂SPhos2-5Another highly active Buchwald ligand suitable for C(sp³)-C(sp²) coupling.
Pd(PPh₃)₄None5A common, though sometimes less reactive, catalyst for general Suzuki couplings.
PdCl₂(dppf)None2-5Often used for coupling aryl halides, but can be effective for benzylic halides.[4]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2-3DMF80-120Effective combination, especially under microwave conditions.[3]
Cs₂CO₃2-31,4-Dioxane/H₂O (e.g., 4:1)80-100Cesium carbonate is a strong base that often enhances reaction rates.[4]
K₃PO₄2-3Toluene/H₂O or Dioxane/H₂O80-110A common base for Suzuki reactions, compatible with a range of functional groups.

Table 3: Example Reaction Conditions and Yields for Benzylic Bromide Coupling

Benzylic BromideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / TimeYield (%)
Isoxazole derivative3-Methoxy-phenylboronic acidPd(OAc)₂ / JohnPhos (5)K₂CO₃ (3)DMF120 (MW) / 20 min~70-80
Benzyl bromidePhenyltrifluoroboratePdCl₂(dppf) (2)Cs₂CO₃ (3)Toluene/H₂O80 / 12 hHigh
2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)Dioxane/H₂O90 / 12 h~70

Note: Yields are approximate and highly dependent on the specific substrates and precise reaction conditions. Data is compiled from analogous reactions in the literature.[3][4][5]

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating Conditions
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., JohnPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylmethylpyrimidine.

Protocol 2: Microwave-Assisted Conditions
  • Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., JohnPhos, 10 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).[3]

  • Solvent Addition: Add the solvent (e.g., DMF, to achieve a concentration of ~0.5 M).

  • Inerting and Sealing: Purge the vessel with argon or nitrogen for 5 minutes, then securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat the mixture to the target temperature (e.g., 120 °C) and hold for the specified time (e.g., 20-60 minutes).[3]

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Halide This compound (R-Br) Halide->OxAdd PdII_Complex R-Pd(II)Ln-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal BoronicAcid Aryl-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base + Base Boronate [Aryl-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal DiOrganoPd R-Pd(II)Ln-Aryl Transmetal->DiOrganoPd RedElim Reductive Elimination DiOrganoPd->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Arylmethylpyrimidine (R-Aryl) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup 1. Assemble Reagents (Pyrimidine, Boronic Acid, Base, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

Signaling_Pathway cluster_synthesis Synthetic Chemistry cluster_development Drug Development Pipeline pyrimidine This compound suzuki Suzuki Coupling pyrimidine->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki product Library of 5-Arylmethyl- pyrimidine Derivatives suzuki->product screening High-Throughput Screening (e.g., Kinase Assays) product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of Suzuki coupling in drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)pyrimidine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 5-(Bromomethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Troubleshooting Guides

This section provides structured tables to compare different reaction conditions for the alkylation of this compound with various nucleophiles.

Table 1: N-Alkylation of Amines with this compound
Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Potential Issues & Troubleshooting
Primary Aliphatic Amine K₂CO₃AcetonitrileReflux1280-90Low Yield: Increase base equivalents (to 2-3 eq.). Ensure anhydrous conditions. Di-alkylation: Use a larger excess of the amine.
Secondary Aliphatic Amine DIPEATHFRoom Temp2470-85Slow Reaction: Gently heat to 40-50 °C. Steric Hindrance: For bulky amines, consider a stronger, non-nucleophilic base like DBU.
Aniline (Primary Aromatic) NaHDMF0 to RT660-75Low Reactivity: Aniline is less nucleophilic. NaH is a strong base; handle with care under inert atmosphere. Side Reactions: Over-alkylation is less common but monitor by TLC.
Imidazole NoneDMF804>90Exothermic Reaction: Add this compound portion-wise. Multiple Alkylations: Not typically observed with imidazole.
Table 2: O-Alkylation of Phenols with this compound
Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Potential Issues & Troubleshooting
Phenol K₂CO₃AcetoneReflux1675-85Incomplete Reaction: Ensure phenol is fully deprotonated. Consider a stronger base like Cs₂CO₃ for faster reaction.
4-Methoxyphenol Cs₂CO₃DMF608>90Electron-donating groups on the phenol increase nucleophilicity and reaction rate.
4-Nitrophenol NaHTHFRoom Temp2450-65Low Yield: Electron-withdrawing groups decrease nucleophilicity. May require longer reaction times or higher temperatures.
Table 3: C-Alkylation of Active Methylene Compounds with this compound
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Potential Issues & Troubleshooting
Diethyl Malonate NaOEtEthanolReflux670-80Di-alkylation: Use of 1 equivalent of base and electrophile is crucial for mono-alkylation. Hydrolysis of Ester: Ensure anhydrous conditions.
Ethyl Acetoacetate NaHTHF0 to RT1265-75O- vs. C-Alkylation: C-alkylation is generally favored with sodium enolates. Lower temperatures can improve C-alkylation selectivity.
Malononitrile K₂CO₃DMSO804>85Exothermic Reaction: Control the temperature during the addition of the alkylating agent.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine:
  • To a solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol:
  • To a solution of the phenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

General Protocol for C-Alkylation of Diethyl Malonate:
  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion. What can I do?

A1: Several factors could be at play:

  • Insufficient Base: Ensure you are using a sufficient excess of base to deprotonate your nucleophile fully. For weakly acidic nucleophiles, a stronger base might be necessary (e.g., NaH instead of K₂CO₃).

  • Low Temperature: Some alkylations, especially with less reactive nucleophiles, may require heating to proceed at a reasonable rate.

  • Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.

  • Reagent Purity: Impurities in your starting materials or solvent (especially water) can interfere with the reaction. Ensure you are using reagents of appropriate purity and dry solvents when necessary.

Q2: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?

A2: Common side reactions include:

  • Di-alkylation: This is common when using primary amines or active methylene compounds. To minimize this, you can use a larger excess of the nucleophile or control the stoichiometry of your reagents carefully.

  • N- vs. O-Alkylation: With nucleophiles containing both nitrogen and oxygen atoms (e.g., amino phenols), a mixture of N- and O-alkylated products can be formed. The regioselectivity can often be influenced by the choice of base and solvent. Hard bases (like carbonates) tend to favor O-alkylation, while soft bases in polar aprotic solvents may favor N-alkylation.

  • Elimination: Although less common with benzylic-type bromides, strong, bulky bases at elevated temperatures can sometimes lead to elimination side products.

Q3: How do I choose the right base for my reaction?

A3: The choice of base depends on the pKa of your nucleophile:

  • For amines and phenols: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less nucleophilic amines or phenols, a stronger base like sodium hydride (NaH) may be required. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially to scavenge the HBr byproduct.

  • For active methylene compounds: A base strong enough to deprotonate the C-H bond is needed. Sodium ethoxide (NaOEt) for malonic esters or sodium hydride (NaH) for a wider range of substrates are common choices.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method.[1]

  • Procedure: Dissolve a small aliquot of your reaction mixture in a suitable solvent and spot it on a TLC plate alongside your starting materials.

  • Eluent: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase. Adjust the polarity to get good separation of spots.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the this compound spot and the appearance of a new product spot indicate the reaction is progressing.

Q5: What are the recommended purification methods for the alkylated products?

A5: The choice of purification method depends on the properties of your product:

  • Flash Column Chromatography: This is a versatile method for purifying a wide range of compounds. Silica gel is the most common stationary phase.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[2]

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you can often purify it from non-basic impurities by performing an acid-base extraction.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions optimize Systematically Optimize Conditions check_purity->optimize If Impure, Purify & Repeat check_base Evaluate Base (Strength & Equivalents) check_conditions->check_base check_solvent Assess Solvent Choice check_conditions->check_solvent check_temp Consider Reaction Temperature check_conditions->check_temp check_base->optimize Adjust Base check_solvent->optimize Change Solvent check_temp->optimize Increase/Decrease Temperature

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Mitigation start Multiple Products Observed (TLC) dialkylation Di-alkylation start->dialkylation nvso N- vs. O-Alkylation start->nvso elimination Elimination start->elimination sol_dialkylation Increase Nucleophile Excess or Use 1:1 Stoichiometry dialkylation->sol_dialkylation sol_nvso Modify Base/Solvent System (e.g., Hard vs. Soft Base) nvso->sol_nvso sol_elimination Use Weaker Base or Lower Temperature elimination->sol_elimination

Caption: Strategies to mitigate common side reactions.

References

Common side reactions and byproducts with 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and the formation of byproducts when working with 5-(Bromomethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is a highly reactive alkylating agent due to the lability of the bromide leaving group, which is analogous to a benzylic bromide. The most frequently encountered side reactions include:

  • Hydrolysis: Reaction with water to form 5-(hydroxymethyl)pyrimidine. This is especially prevalent in the presence of moisture or in protic solvents.

  • Over-alkylation: If the nucleophile has multiple reactive sites, or if the product of the initial reaction can react further with this compound, di- or poly-alkylation can occur. For instance, primary amines can be dialkylated to form tertiary amines.

  • Formation of Quaternary Salts: Tertiary amines, if used as nucleophiles, will form quaternary ammonium salts.

  • Dimerization/Polymerization: Although less commonly reported, self-reaction of this compound can occur, especially under basic conditions or at elevated temperatures, leading to the formation of dimers or oligomeric materials.

  • Formation of Dibrominated Impurities: During the synthesis of this compound itself, over-bromination can lead to the formation of dibrominated species as impurities. These can complicate subsequent reactions.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: Minimizing hydrolysis is crucial for achieving high yields of the desired product. The following measures are recommended:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Aprotic Solvents: Whenever possible, use aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). If a protic solvent is necessary, consider using its corresponding salt of the nucleophile to reduce the amount of free water.

  • Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

  • Use of the Hydrobromide Salt: The hydrobromide salt of this compound is often more stable and less susceptible to hydrolysis during storage, though it will still be reactive in solution.[1]

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of this compound. How can I prevent this?

A3: Dimerization is a form of self-condensation. To suppress this side reaction:

  • Control Stoichiometry: Use a slight excess of the nucleophile to ensure that molecules of this compound are more likely to react with the intended partner rather than each other.

  • Slow Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the alkylating agent, favoring the desired bimolecular reaction over the self-reaction.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of this undesired side reaction.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid reactions with the starting material.

Q4: My purification is challenging due to the presence of unreacted starting material and the hydrolyzed byproduct. What are the best practices for purification?

A4: Effective purification relies on exploiting the differences in polarity and solubility between the desired product, starting material, and byproducts.

  • Column Chromatography: This is the most common method for separating the desired product. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the less polar this compound from the more polar 5-(hydroxymethyl)pyrimidine and the desired product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous Work-up: A carefully planned aqueous work-up can help remove some impurities. For example, washing the organic layer with a mild aqueous base can help remove any HBr formed, and a water wash can help remove some of the highly polar 5-(hydroxymethyl)pyrimidine.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Degradation of this compound Store the reagent at a low temperature (2-8°C) under an inert atmosphere and protected from light. Use it as fresh as possible. Consider using the more stable hydrobromide salt.
Hydrolysis Follow the recommendations in FAQ 2 to ensure anhydrous conditions.
Inefficient Nucleophilic Attack Increase the concentration of the nucleophile. If the nucleophile is weak, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. The choice of solvent can also significantly impact reaction rates; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
Side Reactions Dominating Lower the reaction temperature. Add this compound slowly to the reaction mixture. Re-evaluate the stoichiometry of your reagents.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Over-alkylation of the Nucleophile Use a larger excess of the nucleophile. If possible, protect other reactive sites on the nucleophile before the reaction.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, avoid alcoholic solvents if the desired reaction is with a different nucleophile, as this can lead to ether formation.
Presence of Impurities in Starting Material Check the purity of your this compound by techniques like NMR or LC-MS before use. Commercially available batches may contain impurities like 5-methylpyrimidine or dibrominated species.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol aims to minimize common side reactions like hydrolysis and over-alkylation.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine, the base, and the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate dry flask, dissolve this compound in the anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

ByproductChemical StructureMolecular Weight ( g/mol )Common Analytical Observations
5-(Hydroxymethyl)pyrimidineC₅H₆N₂O110.11More polar than the starting material on TLC; characteristic -OH peak in IR and ¹H NMR.
Dimer of this compound (hypothetical)C₁₀H₉BrN₄265.11Higher molecular weight peak in MS; complex aromatic and methylene signals in ¹H NMR.
Bis(pyrimidin-5-ylmethyl)amine (from primary amine reaction)C₁₁H₁₁N₅213.24Higher molecular weight than the mono-alkylated product; absence of N-H proton in ¹H NMR if fully substituted.

Visualizations

Diagram 1: Common Reaction Pathways of this compound

ReactionPathways A This compound B Desired Product (Nucleophilic Substitution) A->B + Nu- C 5-(Hydroxymethyl)pyrimidine (Hydrolysis) A->C + H₂O D Dimer/Polymer (Self-Reaction) A->D E Over-alkylated Product B->E + this compound Nu Nucleophile (Nu-) H2O Water (H₂O) Base Base/Heat Base->D ExcessA Excess this compound

Caption: Potential reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow Start Low Yield of Desired Product CheckPurity Check Purity of This compound Start->CheckPurity Impure Impure CheckPurity->Impure Anhydrous Ensure Anhydrous Conditions OptimizeConditions Optimize Reaction Conditions End Improved Yield OptimizeConditions->End AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) HydrolysisSuspected Hydrolysis Suspected? AnalyzeByproducts->HydrolysisSuspected Impure->AnalyzeByproducts No Purify Purify Starting Material Impure->Purify Yes OtherByproducts Other Byproducts Present? HydrolysisSuspected->OtherByproducts No ModifyProtocol Modify Protocol: - Anhydrous Solvents - Inert Atmosphere HydrolysisSuspected->ModifyProtocol Yes AdjustStoichiometry Adjust Stoichiometry & Temperature OtherByproducts->AdjustStoichiometry Yes Purify->Start ModifyProtocol->OptimizeConditions AdjustStoichiometry->OptimizeConditions

Caption: A logical workflow for troubleshooting low yields.

References

How to avoid dialkylation in reactions with 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your synthetic outcomes, with a particular focus on avoiding undesired dialkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound as an alkylating agent?

The primary challenge is controlling the reaction to achieve selective mono-alkylation of the target nucleophile. This compound is a reactive benzylic-like halide that can readily react with a second equivalent of the nucleophile, leading to the formation of a dialkylated byproduct. This is especially problematic with nucleophiles possessing multiple reactive sites or when the mono-alkylated product remains sufficiently nucleophilic to react further.

Q2: What are the key factors that influence the extent of dialkylation?

Several factors determine the ratio of mono- to dialkylated products:

  • Stoichiometry: The molar ratio of the nucleophile to this compound is critical. An excess of the nucleophile can favor mono-alkylation.

  • Reaction Concentration: High concentrations can increase the likelihood of intermolecular reactions, leading to dialkylation.

  • Rate of Addition: The speed at which the alkylating agent is introduced to the reaction mixture can significantly impact selectivity.

  • Base: The choice and amount of base can influence the nucleophilicity of the substrate and the reaction rate.

  • Temperature: Reaction temperature affects the rate of both the desired and undesired reactions.

  • Solvent: The polarity and nature of the solvent can influence the solubility of reactants and the reaction pathway.

  • Steric Hindrance: The steric bulk of the nucleophile can hinder the approach of a second molecule of the alkylating agent.

Q3: Can protecting groups be used to prevent dialkylation?

Yes, employing protecting groups is a common and effective strategy. For nucleophiles with multiple reactive sites, such as primary amines or diamines, protecting one of the sites can ensure mono-alkylation. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guide: Avoiding Dialkylation

This guide provides specific troubleshooting steps to minimize the formation of dialkylated byproducts in your reactions with this compound.

Issue 1: Significant Formation of Dialkylated Product

Logical Workflow for Troubleshooting:

Troubleshooting_Dialkylation start High Dialkylation Observed stoichiometry Adjust Stoichiometry (Increase Nucleophile Excess) start->stoichiometry slow_addition Implement Slow Addition of this compound stoichiometry->slow_addition concentration Decrease Reaction Concentration slow_addition->concentration temperature Lower Reaction Temperature concentration->temperature base Screen Different Bases (e.g., K2CO3, Cs2CO3, Et3N) temperature->base solvent Change Solvent base->solvent protecting_group Consider Protecting Group Strategy solvent->protecting_group end Optimized Mono-alkylation protecting_group->end Alkylation_Pathway cluster_reactants Reactants cluster_products Products Nuc Nucleophile (R-NH2) Mono Mono-alkylated Product Nuc->Mono First Alkylation (Desired) Alkyl This compound Alkyl->Mono Di Di-alkylated Product (Undesired) Alkyl->Di Mono->Di Second Alkylation (Side Reaction)

Technical Support Center: Purification of 5-(Substituted Methyl)pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-(substituted methyl)pyrimidine products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 5-(substituted methyl)pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.

Recrystallization Issues

Q1: I'm not getting any crystal formation upon cooling my recrystallization solvent. What should I do?

A1: This issue typically arises from two main causes: the solution is not saturated, or the chosen solvent is too effective at solubilizing your compound, even at low temperatures.

  • Solution 1: Increase Concentration. Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product. Allow it to cool slowly again.[1][2]

  • Solution 2: Induce Crystallization. If the solution is saturated but crystals are not forming, nucleation may be inhibited. You can try:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1][2]

    • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[1][2]

  • Solution 3: Change Solvent. The compound may be too soluble in the current solvent. You will need to perform solvent screening to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][3]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This is often due to a very high degree of supersaturation or too rapid cooling.

  • Solution 1: Slow Down Cooling. Re-heat the solution until the oil fully redissolves. Then, allow the flask to cool much more slowly. You can insulate the flask to slow heat loss.[1][2]

  • Solution 2: Adjust Solvent System. The solubility of your compound may be too high in the chosen solvent. Try using a solvent in which your compound has slightly lower solubility.[2] Alternatively, if using a two-solvent system, add a few more drops of the "good" solvent to the heated mixture to prevent premature precipitation.[3]

  • Solution 3: Use a Seed Crystal. Adding a seed crystal can encourage the formation of a crystalline solid instead of an oil.[1]

Q3: After recrystallization, my product is still impure. What are my options?

A3: If impurities persist after recrystallization, it is likely that the impurities have a similar solubility profile to your target compound in the chosen solvent.

  • Solution 1: Second Recrystallization. Attempt another recrystallization using a different solvent system.[1]

  • Solution 2: Alternative Purification Method. If recrystallization is ineffective, column chromatography is the recommended next step as it separates compounds based on polarity, a different physical property than solubility.[1][4]

Column Chromatography Issues

Q4: I'm having difficulty separating my target compound from an impurity with a very similar Rf value on the TLC plate. How can I improve the separation on the column?

A4: Poor separation of spots on a TLC plate is a common challenge. To improve resolution on a column:

  • Solution 1: Optimize the Mobile Phase.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.[1]

    • Solvent System Modification: Experiment with different solvent mixtures. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.[3]

  • Solution 2: Adjust the Stationary Phase. While silica gel is most common, for some compounds, particularly basic ones like many pyrimidines, alumina may provide better separation.[5][6][7]

  • Solution 3: Modify the Mobile Phase for Basic Compounds. For basic compounds that may streak or show poor peak shape on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-2%) or pyridine to the mobile phase can significantly improve the separation.[4][7]

Q5: My compound is streaking or tailing on the TLC plate and the column. What is causing this?

A5: Tailing is often an issue with polar or ionizable compounds, such as amines, on silica gel.

  • Solution 1: Add a Modifier. As mentioned above, for basic compounds, adding a small amount of triethylamine or pyridine to the eluent can neutralize the acidic sites on the silica gel and reduce tailing.[4] For acidic compounds, a small amount of acetic acid can be added.[4]

  • Solution 2: Reduce Sample Load. Overloading the TLC plate or the column can lead to streaking. Try applying a more dilute sample to your TLC plate and loading less crude product onto your column.[4]

  • Solution 3: Change Stationary Phase. Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[6][7]

Q6: I have a low recovery of my compound after column chromatography. Where could it have gone?

A6: Low recovery can be due to several factors:

  • Solution 1: Check for Irreversible Adsorption. Highly polar compounds can sometimes bind irreversibly to the silica gel. If you suspect this, you may need to use a more polar eluent or switch to a different stationary phase like reversed-phase silica.

  • Solution 2: Ensure Complete Elution. Make sure you have flushed the column with a sufficiently polar solvent at the end of the run to elute any remaining product.

  • Solution 3: Check for Product Instability. Some compounds can degrade on silica gel.[5] If you suspect your compound is unstable, you should minimize the time it spends on the column by running the chromatography as quickly as possible and consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-(substituted methyl)pyrimidine products?

A1: Common impurities often originate from the synthetic route and can include unreacted starting materials (e.g., β-ketoesters, amidines, or ureas), reaction byproducts from side reactions, and residual solvents used in the synthesis or work-up.[1] Depending on the substituents, oxidation products may also be present; for instance, a methylthio group can be oxidized to the corresponding sulfoxide or sulfone.[1] Positional isomers can also be a common impurity depending on the regioselectivity of the synthesis.[1]

Q2: What are the recommended first-line purification methods for 5-(substituted methyl)pyrimidines?

A2: The two most common and effective purification methods for this class of compounds are recrystallization and silica gel column chromatography.[3][4] Recrystallization is often a good first choice for solid products if a suitable solvent can be found, as it can be a very efficient and scalable method.[3] Column chromatography is more versatile and is typically used when recrystallization is ineffective or for purifying oils or complex mixtures with multiple components.[3]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures and has low solubility at low temperatures.[2][3] A good starting point is to test the solubility of a small amount of your crude product in various common laboratory solvents at room temperature and then with heating. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.[3][4]

Q4: How do I select a solvent system for column chromatography?

A4: The best way to determine an appropriate solvent system (mobile phase) is by using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from all impurities.[3] Common solvent systems for pyrimidine derivatives include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[3]

Data Presentation

Table 1: Summary of Purification Methods and Reported Yields for Pyrimidine Derivatives

Compound ClassPurification MethodSolvent/Eluent SystemReported Yield (%)PurityReference
5-AcetyluracilRecrystallizationWater49%Not Specified[8]
2-Substituted-4-amino-5-ethoxycarbonyl-pyrimidinesRecrystallizationEthanol48%Not Specified[8]
Pyrimidine DerivativeRecrystallizationBenzene-acetone (1:1)71%Not Specified[8]
5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidinesRecrystallizationButan-1-ol or Glacial Acetic Acid60-74%Not Specified[9]
Pyrido[2,3-d]pyrimidine DerivativesColumn Chromatography & RecrystallizationNot Specified14-65%Not Specified[10]
5,5-dimethoxypentan-2-one precursorFlash ChromatographyPetroleum Ether:Ethyl Acetate (5:1)75%Not Specified[9]
Hydroquinone precursorFlash Column ChromatographyPetroleum Ether:Ethyl Acetate (6:1)86%Not Specified[9]
Densely Substituted PyrimidinesColumn ChromatographyNot SpecifiedModerate to HighNot Specified[11]

Note: The yields reported are often for the entire synthetic step, including purification, and may not solely reflect the efficiency of the purification process itself. Purity is often confirmed by techniques like NMR or melting point rather than a specific percentage.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but show low solubility when cool. Common choices include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[3][4]

  • Dissolution: Place the crude 5-(substituted methyl)pyrimidine product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and stir or swirl until the compound is completely dissolved.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3][4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3][4]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[3][4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Protocol 2: General Procedure for Silica Gel Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. The ideal eluent should provide an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a compact, level bed. Do not let the silica run dry.[1][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a less polar solvent). Carefully apply the sample to the top of the silica gel bed. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[3][12]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect the eluate in fractions.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-(substituted methyl)pyrimidine.[4]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude Product dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Ice Bath dissolution->cooling No Insoluble Impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of 5-(substituted methyl)pyrimidine products by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation crude_product Crude Product tlc_analysis TLC Analysis for Eluent Selection crude_product->tlc_analysis load_sample Load Sample crude_product->load_sample pack_column Pack Silica Gel Column tlc_analysis->pack_column pack_column->load_sample elution Elute with Solvent System load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of 5-(substituted methyl)pyrimidine products by column chromatography.

Troubleshooting_Logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes is_pure_recryst Product Pure? recrystallization->is_pure_recryst oiling_out Oiling Out? is_pure_recryst->oiling_out No end_pure Pure Product is_pure_recryst->end_pure Yes slow_cooling Re-heat & Cool Slower oiling_out->slow_cooling Yes column_chrom Perform Column Chromatography oiling_out->column_chrom No, Impurities Remain slow_cooling->is_pure_recryst is_pure_column Product Pure? column_chrom->is_pure_column bad_separation Poor Separation? is_pure_column->bad_separation No is_pure_column->end_pure Yes optimize_eluent Optimize Eluent (Gradient/Modifier) bad_separation->optimize_eluent Yes end_impure Further Analysis Required bad_separation->end_impure No, Other Issues optimize_eluent->column_chrom

Caption: A logical workflow for troubleshooting the purification of 5-(substituted methyl)pyrimidines.

References

Technical Support Center: Recrystallization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying pyrimidine derivatives using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of pyrimidine derivatives and offers systematic solutions.

Issue 1: No Crystals Form After Cooling

  • Possible Cause: The solution is not supersaturated, meaning the concentration of the pyrimidine compound is too low.

    • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again. If this fails, the solvent can be completely removed by rotary evaporation, and the recrystallization can be re-attempted.[1]

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a different solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] Experiment with various solvents or solvent mixtures.

  • Possible Cause: Inhibition of nucleation.

    • Solution 1: Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[1]

    • Solution 2: Seeding: Introduce a "seed crystal" of the pure compound to the solution to initiate crystal growth.[1]

    • Solution 3: Evaporation Technique: Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[1]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

  • Possible Cause: The compound is excessively soluble in the selected solvent.[1]

    • Solution: Switch to a "poorer" solvent in which the compound has lower solubility.[1] Avoid solvents with functional groups similar to the compound, as they often lead to high solubility.[1]

  • Possible Cause: The solution is being cooled too rapidly.

    • Solution: Allow the solution to cool at a slower rate. Placing an inverted beaker over the flask can create an insulating atmosphere to slow down cooling.[1]

  • Possible Cause: The presence of impurities is disrupting crystal lattice formation.

    • Solution: Ensure the starting material is as pure as possible before recrystallization. Preliminary purification using techniques like column chromatography may be necessary.

  • Possible Cause: The solution is too concentrated, becoming supersaturated above the compound's melting point.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool more slowly.[1][3]

Issue 3: Crystals Are Too Small or Needle-Like

  • Possible Cause: The solution cooled too quickly, leading to rapid precipitation instead of controlled crystal growth.[3]

    • Solution: Allow the solution to cool slowly on a benchtop, insulated if necessary, before moving it to an ice bath.[3]

  • Possible Cause: The solution was agitated during the initial stages of crystal formation.

    • Solution: Let the solution cool without any stirring or other disturbances.[3]

  • Possible Cause: The solvent has a very steep solubility curve for your specific pyrimidine derivative.

    • Solution: Experiment with different solvents or solvent mixtures to achieve more controlled crystal growth.[1]

Issue 4: Low Yield of Recovered Crystals

  • Possible Cause: Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[3]

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the compound.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause: Incomplete precipitation.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my pyrimidine derivative?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or colder.[1][2] It is recommended to perform small-scale solubility tests with a variety of solvents to find the most suitable one. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF.[1]

Q2: What is the effect of temperature on the solubility of pyrimidine derivatives?

A2: Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[2][5][6] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce the formation of crystals.[1] The rate of cooling also plays a crucial role, with slower cooling typically resulting in larger and purer crystals.[1]

Q3: How can I recrystallize a pyrimidine derivative that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[1] In this method, the pyrimidine derivative is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution, decreasing the compound's solubility and promoting gradual crystallization.[1]

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for polar pyrimidine derivatives, especially those capable of hydrogen bonding.[7]
EthanolHigh78A versatile and commonly used solvent for a wide range of pyrimidine derivatives.[1][8]
MethanolHigh65Similar to ethanol, often used for polar pyrimidines.[1][6]
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.[1]
AcetoneMedium56Often used in solvent mixtures with non-polar solvents like hexane.[8]
DichloromethaneMedium40Can be used as the "good" solvent in a solvent pair system.[4]
Tetrahydrofuran (THF)Medium66Used in solvent mixtures, for example, with hexane.[1]
HexaneLow69Typically used as the "anti-solvent" or "poor" solvent in a two-solvent system.[4]

Table 2: Solubility of Selected Pyrimidine Derivatives in Methanol at Different Temperatures

Compound293.15 K (mol·kg⁻¹)298.15 K (mol·kg⁻¹)303.15 K (mol·kg⁻¹)308.15 K (mol·kg⁻¹)313.15 K (mol·kg⁻¹)
MDT 10.01980.02210.02460.02740.0304
MDT 20.01020.01160.01320.01490.0168
MDT 30.01530.01710.01910.02130.0237
MDT 40.01150.01300.01460.01640.0184
MDT 50.01210.01370.01540.01730.0194

Data extracted from a study on the solubility of pyrimidine derivatives.[9] MDT 1-5 represent different substituted pyrimidine derivatives as described in the source.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the pyrimidine derivative has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3][4]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Pair Selection: Choose a "good" solvent in which the pyrimidine derivative is highly soluble and a miscible "poor" or "anti-solvent" in which it is poorly soluble.[4]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[3][4]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[3][4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No successful_crystallization Successful Crystallization crystals_form->successful_crystallization Yes no_crystals No Crystals oiling_out->no_crystals No oil_formed Oil Formed oiling_out->oil_formed Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal - Change solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_formed->troubleshoot_oiling troubleshoot_no_crystals->cool_solution troubleshoot_oiling->cool_solution

Caption: Troubleshooting workflow for common recrystallization problems.

Single_Solvent_Recrystallization start Crude Pyrimidine Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slowly Cool to Room Temp, then Ice Bath hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Pyrimidine Derivative dry->end

Caption: Experimental workflow for single-solvent recrystallization.

Two_Solvent_Recrystallization start Crude Pyrimidine Derivative dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti_solvent Add Hot 'Poor' Solvent Dropwise until Cloudy dissolve->add_anti_solvent clarify Add Drops of Hot 'Good' Solvent to Clarify add_anti_solvent->clarify cool Slowly Cool to Room Temp, then Ice Bath clarify->cool isolate Isolate, Wash, and Dry Crystals cool->isolate end Pure Pyrimidine Derivative isolate->end

Caption: Experimental workflow for two-solvent recrystallization.

References

Technical Support Center: Purifying Pyrimidine Compounds via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of pyrimidine compounds using column chromatography. It is designed for researchers, scientists, and professionals in drug development to assist with common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrimidine compounds?

A1: The most frequently used stationary phase for the column chromatography of pyrimidine derivatives is silica gel.[1][2] Alumina (neutral or basic) can be used as an alternative, especially if the pyrimidine compound is sensitive to the acidic nature of silica gel.[2]

Q2: How do I select an appropriate mobile phase for my pyrimidine compound?

A2: Mobile phase selection is typically optimized using thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[1][3][4] Common solvent systems are mixtures of a non-polar solvent like hexanes or dichloromethane with a more polar solvent such as ethyl acetate or methanol.[1]

Q3: What are some common mobile phase systems used for pyrimidine derivatives?

A3: Typical mobile phase systems for pyrimidine compounds include:

  • Hexane/Ethyl Acetate mixtures

  • Dichloromethane/Methanol mixtures

  • For very polar pyrimidines, a small percentage of a stronger solvent like methanol or even a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the mobile phase.[2]

Q4: What is "dry loading," and when should I use it?

A4: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel (or other stationary phase) before loading it onto the column.[1] This technique is particularly useful when the compound is poorly soluble in the initial mobile phase.[1]

Troubleshooting Guides

Problem 1: My pyrimidine compound won't elute from the silica gel column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. Pyrimidine compounds, with their nitrogen atoms, can be quite polar and interact strongly with the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If that is insufficient, a stronger solvent like methanol can be added in small proportions (e.g., 1-5%) to the eluent. For very polar compounds, a mobile phase like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.

Problem 2: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Possible Cause 1: Overloading. Too much sample has been loaded onto the TLC plate or the column.[2]

  • Solution 1: Reduce the amount of sample loaded. For TLC, apply a more dilute solution. For the column, decrease the total mass of the crude material.[2]

  • Possible Cause 2: Strong interaction with the stationary phase. This is common for polar, acidic, or basic compounds. The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface.[2]

  • Solution 2: Modify the mobile phase. For basic pyrimidine compounds, adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) can improve peak shape by neutralizing the acidic sites on the silica gel.[2] For acidic pyrimidines, a small amount of acetic acid can be beneficial.[2]

Problem 3: My pyrimidine compound appears to be decomposing on the column.

  • Possible Cause: The pyrimidine derivative is unstable on the acidic silica gel.[5]

  • Solution 1: Deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of triethylamine (1-3%).[6]

  • Solution 2: Change the stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be a good option for some pyrimidine compounds.[1]

Problem 4: I have poor separation between my target pyrimidine and an impurity with a very similar Rf value.

  • Possible Cause: The chosen isocratic mobile phase system does not provide sufficient selectivity.

  • Solution 1: Use gradient elution. Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity to elute your target compound and then the more polar impurities.[2]

  • Solution 2: Try a different solvent system. Changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to acetone) can alter the selectivity and improve separation. Adding a third solvent in a small amount can also significantly impact the separation.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography of Pyrimidine Derivatives

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-200 mesh)Standard choice for normal-phase chromatography, effective for many pyrimidine compounds.[1][2]
Mobile Phase (TLC) Start with Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures.These systems cover a wide range of polarities suitable for many pyrimidine derivatives.[1]
Target Rf Value 0.2 - 0.4Provides a good balance between retention and elution time, leading to optimal separation on the column.[1][3][4]
Loading Capacity 1-5% of silica gel weight for difficult separations; up to 10% for easier separations.Overloading can lead to poor separation and peak tailing.[2]
Modifiers (if needed) 0.1-1% Triethylamine (for basic compounds) or Acetic Acid (for acidic compounds).Improves peak shape and reduces tailing by minimizing strong interactions with the silica gel.[2]

Note: Specific quantitative data on Rf values and recovery yields are highly dependent on the exact structure of the pyrimidine derivative and are often not reported in detail in the literature. The best approach is always to determine the optimal conditions empirically using TLC.

Experimental Protocols

Detailed Methodology: Purification of a Pyrimidine Compound by Flash Column Chromatography
  • Mobile Phase Selection via TLC:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto several TLC plates.

    • Develop each TLC plate in a different solvent system (e.g., 9:1 Hexane:Ethyl Acetate, 7:3 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, and 95:5 Dichloromethane:Methanol).

    • Visualize the spots under UV light and/or with a staining agent.

    • The optimal mobile phase is the one that gives the target pyrimidine compound an Rf value between 0.2 and 0.4 and shows the best separation from impurities.[1][3][4]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrimidine compound in a minimal amount of the mobile phase.[2] Carefully add this solution to the top of the column using a pipette, taking care not to disturb the sand layer.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.

    • Spot several fractions on a single TLC plate along with a spot of the crude mixture for comparison.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrimidine compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for Pyrimidine Purification cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Product Isolation tlc 1. TLC Method Development (Select Mobile Phase) column_packing 2. Column Packing (Silica Gel Slurry) tlc->column_packing sample_loading 3. Sample Loading (Wet or Dry) column_packing->sample_loading elution 4. Elution (Apply Pressure) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified Pyrimidine solvent_removal->pure_product

Caption: General workflow for pyrimidine purification.

troubleshooting_tree Troubleshooting Column Chromatography Issues cluster_elution Troubleshooting Column Chromatography Issues cluster_solutions Troubleshooting Column Chromatography Issues start Problem Observed no_elution Compound Not Eluting? start->no_elution streaking Streaking / Tailing? start->streaking poor_separation Poor Separation? start->poor_separation decomposition Decomposition? start->decomposition increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_modifier Add Modifier (e.g., TEA, AcOH) streaking->add_modifier Yes reduce_load Reduce Sample Load streaking->reduce_load Also consider gradient_elution Use Gradient Elution poor_separation->gradient_elution Yes change_solvent Change Solvent System poor_separation->change_solvent Also consider change_stationary_phase Change Stationary Phase (e.g., Alumina) decomposition->change_stationary_phase Yes

Caption: Troubleshooting decision tree for chromatography.

References

Technical Support Center: 5-(Bromomethyl)pyrimidine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 5-(Bromomethyl)pyrimidine and its hydrobromide salt. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its hydrobromide salt?

Both this compound and its hydrobromide salt are sensitive compounds that require specific storage conditions to maintain their integrity. The primary recommendations are:

  • Temperature: Store at 2-8°C. Refrigeration is crucial to minimize degradation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][2] This prevents reactions with atmospheric moisture and oxygen.

  • Light: Protect from light to prevent potential photodegradation.

Q2: What is the difference in stability between this compound and its hydrobromide salt?

The hydrobromide salt of this compound is generally more stable, particularly in aqueous environments. The salt form enhances solubility and stability in aqueous solutions, which is advantageous for many experimental protocols.[3][4] The free base is more susceptible to hydrolysis.

Q3: What are the primary degradation pathways for these compounds?

The main site of reactivity and instability is the bromomethyl group. This group is electrophilic and susceptible to nucleophilic substitution reactions. The most common degradation pathways include:

  • Hydrolysis: Reaction with water or moisture, leading to the formation of 5-(Hydroxymethyl)pyrimidine and hydrobromic acid. This is a significant concern, especially for the free base.

  • Nucleophilic Substitution: Reaction with other nucleophiles present in a reaction mixture or solvent (e.g., alcohols, amines).

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition, potentially leading to the formation of various byproducts, including hydrogen bromide.[5][6]

Q4: What are the visible signs of degradation?

Visible signs of degradation can include:

  • Color Change: A change from a white or off-white solid to a yellowish or brownish color can indicate the formation of impurities.

  • Clumping or Caking: This may suggest moisture absorption and potential hydrolysis.

  • Inconsistent Analytical Results: Poor reproducibility in experimental results, such as lower than expected yields or the appearance of unexpected spots on a TLC plate, can be an indicator of compound degradation.

Q5: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound and its hydrobromide salt:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred approach for quantitative purity analysis and the detection of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure and identify major impurities. The presence of a peak corresponding to the methylene protons of 5-(Hydroxymethyl)pyrimidine (around 4.6-4.8 ppm) can indicate hydrolysis.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and identify potential degradation products by their mass-to-charge ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Degradation of the starting material.Verify the purity of the this compound or its salt before use using HPLC or NMR. Ensure the compound has been stored correctly. Use freshly purchased or recently purified material.
Reaction with residual water in the solvent.Use anhydrous solvents for reactions. If the presence of water is unavoidable, consider using the more stable hydrobromide salt.
Appearance of unexpected byproducts in the reaction The compound is reacting with the solvent or other reagents.Review the compatibility of this compound with all components of the reaction mixture. The bromomethyl group is a potent alkylating agent.
Thermal degradation during the reaction.If the reaction requires heating, monitor the temperature carefully and avoid excessive heat. Consider running the reaction at a lower temperature for a longer duration.
Compound has changed color during storage Exposure to light, air, or moisture.Discard the discolored material as its purity is compromised. Review storage procedures and ensure the container is properly sealed under an inert atmosphere and protected from light.
Inconsistent results between batches Variation in the purity of the starting material.Qualify each new batch of this compound or its salt by HPLC or NMR to ensure consistent quality before use in critical experiments.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterThis compoundThis compound Hydrobromide
Temperature 2-8°C2-8°C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Light Protect from lightProtect from light
Moisture AvoidAvoid (more stable than free base)

Table 2: Potential Degradation Products and Analytical Signatures

Degradation Pathway Major Degradation Product 1H NMR Signature (in CDCl3, approximate) Expected m/z [M+H]+
Hydrolysis5-(Hydroxymethyl)pyrimidine~4.7 ppm (s, 2H, -CH2OH)125.05
Reaction with Methanol5-(Methoxymethyl)pyrimidine~4.5 ppm (s, 2H, -CH2OCH3), ~3.4 ppm (s, 3H, -OCH3)139.07

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound or its hydrobromide salt in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a general method that may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Potential Degradation Pathways A This compound B 5-(Hydroxymethyl)pyrimidine A->B Hydrolysis (H2O) C 5-(Alkoxymethyl)pyrimidine A->C Alcoholysis (ROH) D Other Nucleophilic Substitution Products A->D Nucleophilic Attack (Nu-) E Radical Intermediates A->E Photolysis (hv) F Further Degradation Products E->F

Potential Degradation Pathways

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Weigh Compound B Prepare Stock Solution A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photostability B->F G HPLC-UV/MS Analysis C->G D->G E->G F->G H NMR Analysis G->H Structure Elucidation I Assess Purity G->I J Identify Degradants H->J K Determine Degradation Rate I->K

Stability Assessment Workflow

Troubleshooting Decision Tree A Inconsistent Experimental Results? B Check Purity of Starting Material A->B C Is Purity >95%? B->C D Purify or Replace Compound C->D No E Review Experimental Conditions C->E Yes F Is the reaction sensitive to water? E->F G Use anhydrous solvents and inert atmosphere F->G Yes H Is the reaction temperature too high? F->H No J Problem Solved G->J I Lower reaction temperature H->I Yes H->J No I->J

Troubleshooting Decision Tree

References

Minimizing degradation of 5-(Bromomethyl)pyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize degradation during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing significant amounts of dibrominated and other polybrominated byproducts. How can I improve the selectivity for the desired mono-brominated product?

A1: The formation of polybrominated species is a common side reaction in the radical bromination of 5-methylpyrimidine. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent, typically N-Bromosuccinimide (NBS). Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid large excesses, which will favor polybromination.[1][2]

  • Reaction Mode: Consider switching from a batch to a continuous-flow process. Flow chemistry offers superior control over reaction time and temperature, which has been shown to significantly reduce the formation of side products in the synthesis of this compound precursors.[1][3]

  • Gradual Addition: In a batch process, add the brominating agent or radical initiator in portions or via slow addition to maintain a low concentration of the bromine radical, thus disfavoring multiple brominations on the same molecule.

Q2: I am observing a low yield of this compound and the presence of 5-(Hydroxymethyl)pyrimidine in my crude product. What is causing this and how can I prevent it?

A2: The presence of 5-(Hydroxymethyl)pyrimidine suggests that your product is undergoing hydrolysis. This compound is susceptible to hydrolysis, especially in the presence of water during reaction workup or if using protic solvents.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Aqueous Workup: Minimize contact with water during the workup. If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately extract the product into an organic solvent.

  • Azeotropic Distillation: To remove water during the workup of the hydrobromide salt, consider using a solvent like xylene to form a low-boiling azeotrope with water, which can be removed by distillation. This has been shown to increase yields by suppressing the formation of impurities.[4]

Q3: The reaction is sluggish or does not go to completion. What can I do to improve the reaction rate and conversion?

A3: Incomplete conversion can be due to several factors related to the reaction setup and reagents.

  • Initiator Efficiency: If you are using a chemical initiator like Azobisisobutyronitrile (AIBN), ensure it is fresh and has been stored correctly. The efficiency of radical initiation is critical. For photochemical reactions, ensure your light source is of the appropriate wavelength and intensity.[2][3]

  • Temperature: For thermally initiated reactions, ensure the reaction temperature is sufficient for the decomposition of the initiator (e.g., refluxing acetonitrile for AIBN).[2] For photo-initiated reactions, gentle heating (e.g., to 40°C) can sometimes improve rates.[1]

  • Solvent Choice: While acetonitrile is a common and effective solvent, ensure it is of sufficient purity.[2] In some cases, other anhydrous, non-protic solvents may be suitable.

  • Degassing: Oxygen can quench radical reactions. Degassing your solvent and reaction mixture prior to heating or irradiation can improve reaction efficiency.

Q4: My purified this compound seems to be degrading upon storage. What are the recommended storage conditions?

A4: this compound and its salts can be unstable. Proper storage is crucial to maintain purity.

  • Temperature: Store the compound at low temperatures. Options include storing in a freezer under -20°C or in a refrigerator between 2-8°C.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.[5]

  • Light: Protect the compound from light, as this can promote degradation. Store in a dark place or in an amber vial.[5]

  • Stabilizers: For long-term storage of similar reactive brominated compounds, the addition of a radical inhibitor like hydroquinone can be considered to prevent polymerization, although this is not commonly cited specifically for this compound.[7][8]

Data Presentation

Table 1: Comparison of Batch vs. Flow Synthesis for a this compound Precursor

ParameterBatch Mode SynthesisContinuous-Flow Photochemical Synthesis
Reaction Time HoursMinutes
Productivity LowerMarkedly Increased
Side Products Higher levels of regioisomers and polybrominated byproductsSignificantly lower overall levels of side products
Reference [3][1][3]

Table 2: Typical Reagents and Conditions for Radical Bromination of 5-Methylpyrimidine

ReagentRoleTypical Stoichiometry (equivalents)SolventInitiatorTemperature
5-MethylpyrimidineStarting Material1.0Acetonitrile (anhydrous)AIBN (0.1 eq) or Visible/UV LightReflux (~82°C) or Ambient/Slightly Elevated (e.g., 40°C)
N-Bromosuccinimide (NBS)Brominating Agent1.05 - 1.1
Reference [2][1][2][1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination (Batch Process)

This protocol is a generalized procedure based on common laboratory practices for Wohl-Ziegler type radical brominations.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpyrimidine (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. Then, add N-Bromosuccinimide (NBS) (1.1 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow Diagram 1: General Workflow for Synthesis and Purification start Start: 5-Methylpyrimidine reagents Add NBS (1.1 eq) Add AIBN (0.1 eq) Anhydrous Acetonitrile start->reagents reaction Heat to Reflux (~82°C) 4-6 hours reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool to RT Filter Succinimide Evaporate Solvent monitoring->workup Complete purification Silica Gel Column Chromatography workup->purification product Product: this compound purification->product storage Store at -20°C Under Inert Atmosphere In the Dark product->storage

Caption: Diagram 1: General Workflow for Synthesis and Purification.

Degradation_Pathways Diagram 2: Key Degradation and Side Reaction Pathways cluster_reaction Bromination Reaction cluster_workup Workup/Storage start 5-Methylpyrimidine desired_product This compound (Desired Product) start->desired_product + NBS (1 eq) + Initiator over_bromination 5-(Dibromomethyl)pyrimidine (Side Product) desired_product->over_bromination + NBS (excess) hydrolysis 5-(Hydroxymethyl)pyrimidine (Degradation Product) desired_product->hydrolysis + H₂O

Caption: Diagram 2: Key Degradation and Side Reaction Pathways.

References

Troubleshooting low yields in 5-(Bromomethyl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Bromomethyl)pyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in nucleophilic substitution reactions involving this compound typically stem from a few key factors. These include suboptimal reaction conditions, the nature of the nucleophile, and potential side reactions. Specifically, incomplete deprotonation of the nucleophile, steric hindrance, the use of an inappropriate solvent, or the formation of byproducts can all contribute to poor yields. Careful consideration and optimization of the base, solvent, and temperature are crucial for success.

Q2: What is the best type of solvent to use for reactions with this compound?

A2: For SN2 reactions, which is the primary pathway for this compound, polar aprotic solvents are generally the most effective.[1][2] These solvents can dissolve the nucleophile but do not form strong hydrogen bonds with it, leaving the nucleophile "naked" and more reactive.[2] In contrast, polar protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, which can significantly slow down the reaction rate.[3][4]

Q3: How does the choice of base affect the reaction outcome?

A3: The base plays a critical role in deprotonating the nucleophile (e.g., an amine, thiol, or alcohol) to increase its nucleophilicity. The strength of the base should be matched to the pKa of the nucleophile. For instance, weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more acidic nucleophiles, while stronger bases like sodium hydride (NaH) might be necessary for less acidic ones. Incomplete deprotonation is a common reason for low yields.

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A4: A common side reaction, particularly with amine nucleophiles, is over-alkylation, where the initial product, being more nucleophilic than the starting amine, reacts further with this compound to form a dialkylated product. Another possibility is elimination reactions, especially if a sterically hindered or strong base is used. Careful control of stoichiometry and reaction conditions can help minimize these side reactions.

Q5: Is there a difference in reactivity between this compound and its hydrobromide salt?

A5: this compound hydrobromide is often used for its improved stability and solubility in some polar solvents. However, for the nucleophilic substitution reaction to proceed, the free base form of the nucleophile is required. Therefore, when using the hydrobromide salt of this compound, an additional equivalent of base is necessary to neutralize the hydrobromide and deprotonate the nucleophile.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • The isolated yield is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Nucleophilicity Use a stronger base (e.g., NaH, LDA) or a more appropriate base for your specific nucleophile.The nucleophile must be sufficiently deprotonated to be reactive.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][2]Polar aprotic solvents enhance the nucleophilicity of the attacking species in SN2 reactions.[2]
Low Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC.Some reactions require more thermal energy to overcome the activation barrier.
Steric Hindrance If the nucleophile is bulky, consider using a less hindered analogue if possible.[4][5][6][7]Steric bulk around the nucleophilic center can impede its approach to the electrophilic carbon.[4][5][6][7]
Poor Reagent Quality Ensure this compound and the nucleophile are pure and dry.Impurities can interfere with the reaction or quench the reagents.
Issue 2: Formation of Multiple Products and Byproducts

Symptoms:

  • TLC or LC-MS shows multiple spots/peaks in addition to the desired product.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Over-alkylation (especially with amines) Use a larger excess of the amine nucleophile relative to this compound. Add the this compound solution slowly to the reaction mixture.This favors the reaction of the starting amine over the mono-alkylated product.
Elimination Side Reaction Use a non-nucleophilic, sterically hindered base if deprotonation of the nucleophile is the only goal. Lower the reaction temperature.Strong, non-hindered bases can promote elimination pathways.
Decomposition of Starting Material or Product Run the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).This compound and some of its products can be sensitive to heat and oxygen.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound (or its hydrobromide salt)

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents if using the free base of this compound; 3.5 equivalents if using the hydrobromide salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the amine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 or 3.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Notes:

  • If the reaction is slow, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but be cautious of potential side reactions.

  • For less reactive amines, increasing the temperature may be necessary.

  • If over-alkylation is observed, try using a larger excess of the starting amine.

Visualizations

Troubleshooting_Low_Yield start Low Yield in this compound Reaction check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No increase_reactivity Increase Reactivity sm_present->increase_reactivity check_byproducts Check for Byproducts (TLC/LC-MS) sm_absent->check_byproducts stronger_base Use Stronger Base increase_reactivity->stronger_base change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_reactivity->change_solvent increase_temp Increase Temperature increase_reactivity->increase_temp byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No overalkylation Over-alkylation? byproducts_present->overalkylation elimination Elimination? byproducts_present->elimination decomposition Decomposition? byproducts_present->decomposition purification_issue Investigate Workup & Purification no_byproducts->purification_issue

Troubleshooting workflow for low yields.

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products 5-BMP This compound SN2_Attack SN2 Attack 5-BMP->SN2_Attack Side_Reaction Side Reactions 5-BMP->Side_Reaction NuH Nucleophile (R-NH₂, R-SH, R-OH) Base Base (e.g., K₂CO₃) Deprotonation Deprotonation Base->Deprotonation Deprotonation->SN2_Attack Activated Nucleophile Desired_Product Desired Product SN2_Attack->Desired_Product Byproducts Byproducts (e.g., Over-alkylation) Side_Reaction->Byproducts Desired_Product->Side_Reaction

General reaction pathways.

References

Technical Support Center: Handling and Use of 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 5-(Bromomethyl)pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to handle this compound under an inert atmosphere?

A1: Yes, it is highly recommended to handle and store this compound and its salts, such as this compound hydrobromide, under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] Product specifications from suppliers consistently advise storage in an inert atmosphere at 2-8°C.[1][2]

Q2: Why is an inert atmosphere recommended for this compound?

A2: The bromomethyl group makes the compound susceptible to degradation in the presence of atmospheric moisture and potentially oxygen. The primary degradation pathway is likely hydrolysis, where water reacts with the compound to form 5-(hydroxymethyl)pyrimidine. This is a common reactivity pattern for benzylic bromides, which are structurally similar and known to be sensitive to moisture.[1][4][5][6]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may not always be visually apparent. However, signs of decomposition can include a change in color, clumping of the solid material, or a decrease in performance in subsequent reactions, such as lower yields or the presence of unexpected byproducts. The most definitive way to assess purity is through analytical techniques like NMR spectroscopy or chromatography.

Q4: What are the potential consequences of not using an inert atmosphere?

A4: Failure to use an inert atmosphere can lead to the hydrolysis of this compound to the less reactive 5-(hydroxymethyl)pyrimidine. This will reduce the effective concentration of the starting material, leading to incomplete reactions and lower yields of the desired product. In quantitative studies, this can lead to inaccurate and unreliable results.

Troubleshooting Guide for N-Alkylation Reactions

Q1: My N-alkylation reaction with this compound is giving a low yield. What are the possible causes?

A1: Low yields in N-alkylation reactions with this compound can stem from several factors:

  • Degradation of this compound: As discussed in the FAQs, the reagent is moisture-sensitive. If it has been handled or stored without an inert atmosphere, it may have partially hydrolyzed to 5-(hydroxymethyl)pyrimidine, which is not an effective alkylating agent under these conditions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for successful N-alkylation. The base may not be strong enough to deprotonate the amine nucleophile, or the solvent may not be suitable for the reaction.

  • Side Reactions: Over-alkylation of the amine nucleophile can occur, leading to the formation of tertiary or even quaternary ammonium salts, thus reducing the yield of the desired mono-alkylated product.

Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for mono-alkylation?

A2: The formation of multiple products is often due to over-alkylation. To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the amine relative to this compound.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Q3: My reaction is not proceeding to completion, even with a long reaction time. What should I check?

A3: If the reaction stalls, consider the following:

  • Purity of Starting Materials: Verify the purity of your this compound and the amine. Impurities can inhibit the reaction.

  • Base Strength and Solubility: Ensure the base is strong enough to deprotonate your amine and is soluble in the chosen solvent. Inadequate deprotonation will result in a slow or incomplete reaction.

  • Inert Atmosphere: If the reaction is performed open to the air, moisture could be decomposing your this compound over the extended reaction time. Ensure the reaction is conducted under a dry, inert atmosphere.

Data Presentation

Table 1: Qualitative Stability of this compound

ConditionObservation/InferenceRecommendation
Presence of Moisture Susceptible to hydrolysis, forming 5-(hydroxymethyl)pyrimidine. This is inferred from the known reactivity of similar benzylic bromides.Handle and store under a dry, inert atmosphere. Use anhydrous solvents.
Presence of Air (Oxygen) While direct evidence for oxidation is limited, the general recommendation for an inert atmosphere suggests potential sensitivity.An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation.
Elevated Temperature Increased potential for decomposition.Store at the recommended temperature of 2-8°C.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound under Inert Atmosphere

This protocol provides a general method for the N-alkylation of a primary amine. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • Schlenk flask or a round-bottom flask with a septum

  • Nitrogen or argon gas supply with a manifold

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Inert Atmosphere Setup:

    • Dry the reaction flask in an oven and allow it to cool under a stream of inert gas.

    • Equip the flask with a magnetic stir bar and a septum.

    • Connect the flask to a nitrogen or argon manifold via a needle.

  • Addition of Reagents:

    • To the flask, add the primary amine (1.0 eq) and the anhydrous solvent.

    • Add the base (1.5-2.0 eq) to the mixture.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Preparation and Addition of this compound Solution:

    • In a separate dry vial under an inert atmosphere, dissolve this compound (1.0-1.2 eq) in the anhydrous solvent.

    • Draw the this compound solution into a syringe and add it dropwise to the stirring amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

decision_tree Decision Workflow for Handling this compound start Start: Handling this compound storage Storing the Reagent? start->storage reaction Setting up a Reaction? storage->reaction No inert_storage Store at 2-8°C under an inert atmosphere (N2 or Ar). storage->inert_storage Yes inert_reaction Use anhydrous solvents and conduct the reaction under an inert atmosphere. reaction->inert_reaction Yes non_inert_reaction Potential for low yield due to reagent decomposition. reaction->non_inert_reaction No inert_storage->reaction non_inert_storage Risk of degradation due to moisture and air exposure. end End inert_reaction->end non_inert_reaction->end

Caption: Decision workflow for handling this compound.

degradation_pathway Potential Degradation Pathway of this compound reactant This compound C₅H₅BrN₂ product 5-(Hydroxymethyl)pyrimidine C₅H₆N₂O reactant->product Hydrolysis reagent {H₂O | (Moisture)} byproduct {HBr | (Hydrogen Bromide)}

Caption: Potential hydrolysis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-(Substituted Methyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of ¹H NMR data for a series of 5-(substituted methyl)pyrimidine derivatives, offering valuable insights for the characterization of newly synthesized molecules within this class.

This document summarizes key ¹H NMR characteristics of various 5-(substituted methyl)pyrimidine derivatives, presents experimental data in a clear, tabular format for easy comparison, and outlines generalized experimental protocols for their synthesis and characterization.

Comparative ¹H NMR Data

The chemical shifts (δ) of protons on the pyrimidine ring and the 5-substituted methyl group are highly dependent on the nature of the substituent and the overall electronic environment of the molecule. The following table summarizes the ¹H NMR data for a selection of 5-(substituted methyl)pyrimidine derivatives, showcasing these variations.

CompoundSolventPyrimidine H-2 (δ, ppm)Pyrimidine H-4/H-6 (δ, ppm)5-CH₂/CH₃ (δ, ppm)Other Signals (δ, ppm)Reference
5-MethylpyrimidineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFull spectrum available[1]
4-(4-fluorophenyl)-5-methylpyrimidineCDCl₃9.13 (s, 1H)8.65 (s, 1H)Not specified in abstract7.66-7.63 (m, 2H), 7.22-7.17 (t, J = 10.0 Hz, 2H)[2]
Ethyl 4-methyl-2-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylateCDCl₃--3.21 (s, 3H, CH₃)1.44 (t, 3H, CH₃), 4.38 (t, 2H, CH₂), 4.46 (q, 2H, CH₂), 5.30 (t, 2H, CH₂), 5.92-6.05 (m, 1H, CH), 7.53-8.67 (m, 5H, aromatic)[3]
Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylateCDCl₃--2.75 (s, 3H, CH₃)1.34 (t, 3H, CH₃), 1.44 (t, 3H, CH₃), 3.66-3.76 (m, 2H, CH₂), 4.40 (q, 2H, CH₂), 7.46-8.51 (m, 5H, aromatic)[3]
2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-olDMSO-d₆--Not specified in abstract2.40 (s, 3H, CH₃), 3.55-3.69 (m, 4H, CH₂-CH₂)[3]
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineDMSO-d₆8.68 (s, 1H)-Not specified in abstract7.99 (s, 1H)[4]
3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideDMSO-d₆8.44 (s, 1H)--11.65 (s, 1H), 10.19 (s, 1H), 9.84 (s, 1H), 8.24 (s, 1H), 7.67 (s, 3H), 7.64 (s, 3H), 7.58 (s, 1H), 7.48-7.43 (m, 4H), 6.85 (d, J=12.0 Hz, 2H), 2.80-2.75 (m, 3H)[5]
3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideDMSO-d₆8.44 (s, 1H)--11.65 (s, 1H), 9.83 (s, 1H), 8.23 (s, 1H), 7.99-7.41 (m, 7H), 2.92 (s, 1H), 2.77 (d, J=4.4 Hz, 3H)[5]

Experimental Protocols

The synthesis and characterization of 5-(substituted methyl)pyrimidine derivatives generally follow a standardized workflow. Below are generalized methodologies for key experiments.

General Synthesis of 5-(Substituted Methyl)pyrimidine Derivatives

The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. A common approach involves the reaction of a β-dicarbonyl compound (or a synthetic equivalent) with a guanidine or urea derivative. For the synthesis of 5-substituted methyl pyrimidines, the starting materials are chosen to incorporate the desired substituent at the 5-position of the resulting pyrimidine ring.

For instance, the synthesis of 4,6-dihydroxy-5-methylpyrimidine derivatives can be achieved through the condensation of an appropriate amidine with a malonic ester derivative.[6] Subsequent modifications, such as chlorination followed by nucleophilic substitution, can be employed to introduce further diversity at the 4 and 6 positions.[6]

Another strategy involves the direct construction of the pyrimidine ring with the desired 5-substituent already in place. For example, the synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines starts from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, which are then cyclized with trifluoroacetic anhydride.[7]

¹H NMR Spectroscopy

Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS. Data are typically reported in the following format: chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration (number of protons).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 5-(substituted methyl)pyrimidine derivatives.

Figure 1. Generalized workflow for the synthesis and characterization of 5-(substituted methyl)pyrimidine derivatives.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric fragmentation patterns of three key pyrimidine compounds: uracil, thymine, and cytosine. Understanding these fragmentation pathways is crucial for the structural elucidation and sensitive detection of these molecules and their derivatives in various research and drug development contexts. This document presents experimental data from Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, details the underlying experimental protocols, and visualizes the key fragmentation pathways.

Comparison of Fragmentation Patterns

The fragmentation of pyrimidine compounds is highly dependent on the ionization technique employed. Electron Ionization, a "hard" ionization method, typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization, a "soft" ionization technique, generally results in protonated molecules with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often revealing different fragmentation channels.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, typically at 70 eV, pyrimidine molecules undergo significant fragmentation, leading to a series of characteristic ions. The table below summarizes the major fragment ions observed for uracil, thymine, and cytosine.

m/z Proposed Fragment Ion Uracil Thymine Cytosine
Molecular Ion [M]+• C4H4N2O2+• / C5H6N2O2+• / C4H5N3O+•
112[Uracil]+•
126[Thymine]+•
111[Cytosine]+•
96[M - O]+• or [M - NH2]+
83[M - HNCO - H]+
82[M - HNCO]+•
70[C3H4NO]+
69[C3H3NO]+•
55[C2H3N2]+ or [C3H5N]+•
54[C2H2N2]+•
43[HNCO]+•
42[C2H2O]+• or [NCO]+
41[C2H3N]+•
28[CH2N]+ or [CO]+•

Note: The presence and relative abundance of fragments can vary depending on the specific instrument and conditions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive-ion ESI-MS, pyrimidines are typically observed as protonated molecules, [M+H]+. Subsequent fragmentation via CID reveals characteristic neutral losses.

Precursor Ion Product Ion (m/z) Neutral Loss Uracil Thymine Cytosine
[Uracil+H]+ (113) 96NH3
95H2O
70HNCO
[Thymine+H]+ (127) 110NH3
84HNCO
83HNCO + H
[Cytosine+H]+ (112) 95NH3
70HNCO
69HNCO + H

Experimental Protocols

Reproducible fragmentation data relies on standardized experimental procedures. Below are detailed methodologies for the analysis of pyrimidine compounds using GC-EI-MS and LC-ESI-MS/MS.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of thermally stable and volatile pyrimidine derivatives.

  • Sample Preparation: Dissolve the pyrimidine compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 20-300

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for the analysis of a broader range of pyrimidine compounds, including those that are less volatile or thermally labile.[1][2]

  • Sample Preparation: Dissolve the pyrimidine compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µM.[3]

  • Liquid Chromatograph (LC) Conditions:

    • Injection Volume: 5-10 µL

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (Nitrogen) Flow: 8-12 L/min

    • Desolvation Temperature: 350-450 °C

    • Collision Gas: Argon

    • MS/MS Analysis: Select the protonated molecule [M+H]+ as the precursor ion and perform collision-induced dissociation (CID) with optimized collision energy for each compound to generate product ion spectra.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for uracil, thymine, and cytosine under both EI and ESI conditions.

Electron Ionization Fragmentation Pathways

EI_Fragmentation cluster_uracil Uracil (EI) cluster_thymine Thymine (EI) cluster_cytosine Cytosine (EI) Uracil Uracil [C4H4N2O2]+• m/z 112 U69 [C3H3NO]+• m/z 69 Uracil->U69 - HNCO U42 [C2H2O]+• m/z 42 U69->U42 - HCN Thymine Thymine [C5H6N2O2]+• m/z 126 T83 [M-HNCO-H]+ m/z 83 Thymine->T83 - HNCO, -H• T55 [C3H5N]+• m/z 55 T83->T55 - CO Cytosine Cytosine [C4H5N3O]+• m/z 111 C69 [C3H3NO]+• m/z 69 Cytosine->C69 - HNCO C42 [NCO]+ m/z 42 C69->C42 - HCN

Caption: Key EI fragmentation pathways for Uracil, Thymine, and Cytosine.

Electrospray Ionization (CID) Fragmentation Pathways

ESI_Fragmentation cluster_uracil_esi Uracil (ESI-MS/MS) cluster_thymine_esi Thymine (ESI-MS/MS) cluster_cytosine_esi Cytosine (ESI-MS/MS) Uracil_H [Uracil+H]+ m/z 113 U96 [M+H-NH3]+ m/z 96 Uracil_H->U96 - NH3 U95 [M+H-H2O]+ m/z 95 Uracil_H->U95 - H2O U70 [M+H-HNCO]+ m/z 70 Uracil_H->U70 - HNCO Thymine_H [Thymine+H]+ m/z 127 T110 [M+H-NH3]+ m/z 110 Thymine_H->T110 - NH3 T84 [M+H-HNCO]+ m/z 84 Thymine_H->T84 - HNCO Cytosine_H [Cytosine+H]+ m/z 112 C95 [M+H-NH3]+ m/z 95 Cytosine_H->C95 - NH3 C70 [M+H-HNCO]+ m/z 70 Cytosine_H->C70 - HNCO

Caption: Primary ESI-MS/MS fragmentation pathways for protonated pyrimidines.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Pyrimidine Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Injection Inject into GC or LC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Fragmentation Fragmentation (in-source or CID) Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Identify Fragments & Pathways Spectrum->Interpretation Conclusion Conclusion Interpretation->Conclusion Structural Elucidation

Caption: General workflow for pyrimidine analysis by mass spectrometry.

References

Distinguishing N- vs. O-Alkylation of Pyrimidines by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with pyrimidine-based compounds, the regioselectivity of alkylation is a critical parameter that significantly influences the biological activity and physicochemical properties of the resulting molecules. The ambident nucleophilic nature of pyrimidine rings often leads to the formation of both N- and O-alkylated isomers. Distinguishing between these constitutional isomers is paramount for unambiguous structure elucidation and ensuring the desired pharmacological profile. This guide provides a comprehensive comparison of N- versus O-alkylation of pyrimidines, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for their differentiation. We present supporting experimental data, detailed methodologies, and logical workflows to aid in this crucial analytical challenge.

Spectroscopic Comparison: Key NMR Descriptors

The electronic environment of the alkyl group and the pyrimidine ring differs significantly between N- and O-alkylated isomers, giving rise to distinct and predictable differences in their NMR spectra. These differences in chemical shifts (¹H and ¹³C) and through-bond or through-space correlations (HMBC, HSQC, and NOESY) provide definitive evidence for the site of alkylation.

¹H and ¹³C NMR Chemical Shift Analysis

A primary and often immediate indicator of the alkylation site is the chemical shift of the protons and carbons of the introduced alkyl group, particularly the atom directly attached to the pyrimidine core.

  • ¹³C NMR of the Alkyl Group: The carbon atom of the alkyl group directly bonded to the pyrimidine system exhibits a significant downfield shift in O-alkylated isomers compared to their N-alkylated counterparts. This is due to the greater electronegativity of oxygen compared to nitrogen. For instance, the benzylic carbon in O-benzyl derivatives typically resonates at a higher ppm value than in N-benzyl derivatives.[1][2]

  • ¹H NMR of the Alkyl Group: Protons on the carbon attached to the heteroatom also experience a downfield shift in O-alkylated isomers, although the difference may be less pronounced than in ¹³C NMR.

  • ¹³C NMR of the Pyrimidine Ring: The carbon atoms of the pyrimidine ring, particularly those adjacent to the site of alkylation (e.g., C2, C4, C6), will also show characteristic shifts. In O-alkylation, the C-O carbon will have a chemical shift typical of an enol-ether, while in N-alkylation, the ring carbons will reflect the lactam or imine character.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N- and O-Alkylated Pyrimidine Derivatives

CompoundIsomerH (CH₂/CH₃)C (CH₂/CH₃)C2C4C5C6
Methyl-Uracil N¹-Methyl3.12 (s)27.0150.9163.4100.2141.1
O²-Methoxy3.91 (s)55.4161.5163.8106.9137.3
Benzyl-2-pyridone N¹-Benzyl5.18 (s)45.2163.5139.1101.8127.2
2-Benzyloxy5.45 (s)68.9156.2136.6101.8127.2

Note: Data is compiled from various sources and solvent conditions may vary. Direct comparison is most accurate when spectra are recorded under identical conditions.

2D NMR Correlation Analysis: HMBC and NOESY

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide unambiguous evidence for the connectivity and spatial proximity of atoms, respectively. These techniques are invaluable for definitively assigning the site of alkylation.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.

    • N-Alkylation: A key correlation will be observed between the protons of the alkyl group (e.g., N-CH₂) and the adjacent ring carbons (e.g., C2 and C6 in a pyrimidin-2-one). For instance, in an N¹-alkylated pyrimidine, the N-CH₂ protons will show a ³J correlation to C2 and C6.

    • O-Alkylation: In contrast, for an O-alkylated isomer, the O-CH₂ protons will show a ³J correlation to the carbon bearing the oxygen (e.g., C2) but not to the adjacent ring nitrogen or the carbon on the other side of the nitrogen.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity.

    • N-Alkylation: NOE correlations can be observed between the protons of the alkyl group and the protons on the pyrimidine ring, depending on the conformation. For example, in an N¹-alkylated pyrimidine, the N-CH₂ protons may show an NOE to the H6 proton of the pyrimidine ring.

    • O-Alkylation: The spatial proximity, and therefore the NOE correlations, will be different for the O-alkylated isomer. The O-CH₂ protons might show NOEs to different ring protons compared to the N-alkylated counterpart, providing complementary evidence for the structure.

Experimental Protocols

The regiochemical outcome of pyrimidine alkylation is influenced by several factors, including the nature of the pyrimidine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. Below are representative experimental protocols for achieving N- and O-alkylation.

General Procedure for N-Alkylation of Uracil Derivatives

This protocol describes a method for the selective N-alkylation of uracil.

Materials:

  • Uracil derivative (1.0 mmol)

  • Alkyl halide (e.g., benzyl bromide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a stirred suspension of the uracil derivative and potassium carbonate in DMF, add the alkyl halide.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated pyrimidine.

General Procedure for O-Alkylation of Pyrimidinones

This protocol describes a method for the selective O-alkylation of a pyrimidinone.

Materials:

  • Pyrimidin-2(1H)-one derivative (1.0 mmol)

  • Alkyl halide (e.g., benzyl bromide) (1.1 mmol)

  • Silver carbonate (Ag₂CO₃) (1.0 mmol)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (15 mL)

Procedure:

  • To a suspension of the pyrimidin-2(1H)-one derivative and silver carbonate in chloroform, add the alkyl halide.

  • Stir the mixture at room temperature or reflux, protecting from light, and monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the O-alkylated product.

Logical Workflow for Structure Determination

The following diagram illustrates the logical workflow for the synthesis and subsequent structural elucidation to distinguish between N- and O-alkylated pyrimidine products.

G Workflow for Distinguishing N- vs. O-Alkylation of Pyrimidines cluster_synthesis Synthesis cluster_analysis Analysis cluster_elucidation Structure Elucidation start Pyrimidine Substrate alkylation Alkylation Reaction (Varying conditions: base, solvent, temp.) start->alkylation mixture Reaction Mixture (Potential N- and O-isomers) alkylation->mixture separation Separation & Purification (e.g., Column Chromatography) mixture->separation nmr NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) separation->nmr data_analysis Spectral Data Analysis nmr->data_analysis n_isomer N-Alkylated Isomer data_analysis->n_isomer Characteristic N-alkylation NMR signatures o_isomer O-Alkylated Isomer data_analysis->o_isomer Characteristic O-alkylation NMR signatures

Caption: Workflow for Synthesis and NMR-based Structure Elucidation.

This workflow highlights the key stages from the initial alkylation reaction, through purification and spectroscopic analysis, to the final structural assignment of the N- and O-alkylated isomers based on their unique NMR data.

Signaling Pathway of NMR Analysis Logic

The decision-making process for assigning the correct isomeric structure based on NMR data can be visualized as a signaling pathway, where specific spectral features act as signals that lead to a conclusive structural assignment.

G Decision Pathway for Isomer Identification by NMR cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_conclusion Conclusion start Isolated Alkylated Pyrimidine c13_shift ¹³C Shift of C-X (X = N or O) start->c13_shift h1_shift ¹H Shift of H-C-X start->h1_shift hmbc_corr HMBC Correlations (Alkyl H to Ring C) start->hmbc_corr noesy_corr NOESY Correlations (Alkyl H to Ring H) start->noesy_corr n_isomer N-Alkylated Product c13_shift->n_isomer Upfield shift (e.g., ~45 ppm for CH₂-N) o_isomer O-Alkylated Product c13_shift->o_isomer Downfield shift (e.g., ~70 ppm for CH₂-O) h1_shift->n_isomer Relatively upfield h1_shift->o_isomer Relatively downfield hmbc_corr->n_isomer ³J(H-C-N-C) observed hmbc_corr->o_isomer ³J(H-C-O-C) observed noesy_corr->n_isomer Through-space correlation to specific ring protons noesy_corr->o_isomer Different through-space correlation pattern

Caption: NMR-based Decision Pathway for Isomer Assignment.

By systematically evaluating the chemical shifts from 1D NMR and the correlation patterns from 2D NMR, researchers can confidently and accurately distinguish between N- and O-alkylated pyrimidine isomers, a critical step in the development of novel therapeutics and chemical probes.

References

Purity Analysis of Synthesized Pyrimidine Derivatives: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of synthesized pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceuticals and biologically active molecules. The selection of an appropriate HPLC method is paramount for achieving accurate, reproducible, and robust purity determinations. This guide provides a comparative overview of common HPLC methodologies, supported by experimental protocols and data, to aid researchers, scientists, and drug development professionals in navigating the nuances of pyrimidine derivative analysis.

Comparison of HPLC Methods for Pyrimidine Derivative Analysis

The choice of HPLC method is primarily dictated by the physicochemical properties of the pyrimidine derivative, such as polarity, charge, and stereochemistry. Reversed-phase HPLC is the most widely employed technique due to its versatility in analyzing a broad range of compounds. However, for highly polar or chiral derivatives, alternative methods like Normal-Phase/HILIC or Chiral HPLC may be more suitable.

HPLC Method Stationary Phase Typical Mobile Phase Best Suited For Advantages Limitations
Reversed-Phase (RP-HPLC) C18, C8 (non-polar)Water/Buffer (e.g., phosphate, acetate) and organic solvent (acetonitrile, methanol) mixture.[1][2][3]A wide range of pyrimidine derivatives with moderate to low polarity.Robust, reproducible, and compatible with a wide variety of samples and detectors, including mass spectrometry.[1]Poor retention of very polar pyrimidine derivatives.[4]
Normal-Phase (NP-HPLC) / Hydrophilic Interaction Liquid Chromatography (HILIC) Silica Gel (polar)[5][6]Non-polar organic solvents (e.g., hexane, isopropanol) with a polar modifier for NP-HPLC.[5] Acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate) for HILIC.Highly polar and water-soluble pyrimidine derivatives.[5][6]Excellent retention and separation of polar compounds that are not well-retained by RP-HPLC.[6]Sensitive to water content in the mobile phase, which can affect reproducibility. May not be suitable for all mass spectrometry interfaces.
Chiral HPLC Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, macrocyclic glycopeptides)[7][8]Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases depending on the CSP and analyte.[7]Separation of enantiomers of chiral pyrimidine derivatives.[9]Direct separation of enantiomers without the need for derivatization.[7]CSPs can be expensive and may have limited loading capacity. Method development can be more complex and often involves screening multiple columns and mobile phases.[7]
Ion-Pair Reversed-Phase HPLC C18, C8Aqueous buffer with an ion-pairing reagent (e.g., alkyl sulfonates) and an organic modifier.Charged or ionizable pyrimidine derivatives.[10]Improves retention and peak shape of charged analytes on reversed-phase columns.Ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the column.

Experimental Protocols

Below are detailed methodologies for the key HPLC experiments discussed. These protocols serve as a starting point and may require optimization based on the specific pyrimidine derivative being analyzed.

Standard Reversed-Phase HPLC Protocol

This protocol is suitable for the purity analysis of a wide range of non-polar to moderately polar pyrimidine derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized pyrimidine derivative in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HILIC Protocol for Polar Pyrimidine Derivatives

This protocol is designed for the analysis of highly polar pyrimidine derivatives that exhibit poor retention in reversed-phase chromatography.

  • Column: Silica, 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 90% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 270 nm or Mass Spectrometry (MS).[11]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL and filter.

Chiral HPLC Protocol for Enantiomeric Purity

This protocol is for the separation and quantification of enantiomers of a chiral pyrimidine derivative.

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based column like Chiralpak IA).

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v).

  • Isocratic Elution: 100% Mobile Phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard and the synthesized sample in the mobile phase.

Visualizing the HPLC Workflow

The following diagrams illustrate the logical workflow of a typical HPLC analysis for purity determination.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized Derivative Dissolve Dissolve & Filter Sample Sample->Dissolve Solvent Mobile Phase Solvents Degas Degas Mobile Phase Solvent->Degas Injector Injector Dissolve->Injector Pump Pump Degas->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: General workflow for HPLC purity analysis of synthesized pyrimidine derivatives.

Method_Selection Start Analyze Pyrimidine Derivative Properties Polarity Is the compound highly polar? Start->Polarity Chirality Is the compound chiral? Polarity->Chirality No HILIC Use HILIC or Normal-Phase HPLC Polarity->HILIC Yes Charged Is the compound charged/ionizable? Chirality->Charged No Chiral_HPLC Use Chiral HPLC Chirality->Chiral_HPLC Yes RP_HPLC Use Reversed-Phase HPLC Charged->RP_HPLC No Ion_Pair Consider Ion-Pair RP-HPLC Charged->Ion_Pair Yes

Caption: Decision tree for selecting the appropriate HPLC method for pyrimidine analysis.

References

Reactivity Face-Off: 5-(Bromomethyl)pyrimidine vs. 5-(Chloromethyl)pyrimidine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two key building blocks: 5-(bromomethyl)pyrimidine and 5-(chloromethyl)pyrimidine, with a focus on their performance in nucleophilic substitution reactions, supported by fundamental principles of organic chemistry.

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals. Functionalization of this core often involves the introduction of substituents at the 5-position. 5-(Halomethyl)pyrimidines, such as the bromo- and chloro-derivatives, are versatile intermediates for this purpose, acting as electrophiles in nucleophilic substitution reactions. The choice between the brominated and chlorinated analog hinges on a balance of reactivity, stability, and cost.

Executive Summary of Reactivity

In nucleophilic substitution reactions, this compound is generally more reactive than 5-(chloromethyl)pyrimidine. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with this compound typically proceed faster, require milder conditions, and may result in higher yields compared to its chlorinated counterpart under identical conditions.

Theoretical Underpinnings of Reactivity

The reactivity of 5-(halomethyl)pyrimidines in nucleophilic substitution reactions is governed by several key factors:

  • Leaving Group Ability: The rate-determining step of an SN2 reaction involves the departure of the leaving group. A better leaving group is a species that is more stable on its own. In the case of halides, the stability of the anion increases down the group. Therefore, bromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻), making it a better leaving group. This results in a lower activation energy for the substitution reaction. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to break the C-Br bond during the nucleophilic attack, contributing to a faster reaction rate for the bromo derivative.

  • Electrophilicity of the Carbon Atom: The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon in the 5-(halomethyl) group, making it susceptible to nucleophilic attack. This effect is present in both molecules.

The logical relationship governing the reactivity can be visualized as follows:

G cluster_outcome Reaction Outcome Leaving_Group_Ability Leaving Group Ability (Br⁻ > Cl⁻) Activation_Energy Lower Activation Energy Leaving_Group_Ability->Activation_Energy Bond_Strength C-X Bond Strength (C-Br < C-Cl) Bond_Strength->Activation_Energy Reaction_Rate Faster Reaction Rate Activation_Energy->Reaction_Rate

Key factors determining the relative reactivity of 5-(halomethyl)pyrimidines.

Quantitative Data Comparison

ParameterThis compound5-(Chloromethyl)pyrimidineRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride.
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)More forcing (e.g., higher temperature, longer reaction time)To compensate for the lower reactivity of the chloride.
Expected Yield Generally higherPotentially lowerFaster, cleaner reactions often lead to higher yields and fewer side products.
Stability Less stableMore stableThe higher reactivity of the bromide corresponds to lower stability.
Cost Generally higherGenerally lowerChlorinated starting materials are often less expensive to produce.

Experimental Protocols

Below is a representative experimental protocol for a nucleophilic substitution reaction on a 5-(halomethyl)pyrimidine. This protocol can be adapted for various nucleophiles.

General Procedure for the Synthesis of 5-((Aryloxy)methyl)pyrimidine:

Materials:

  • This compound or 5-(Chloromethyl)pyrimidine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add this compound or 5-(chloromethyl)pyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture. For this compound, a temperature of 60 °C for 2-4 hours is a typical starting point. For 5-(chloromethyl)pyrimidine, a higher temperature (e.g., 80-100 °C) and longer reaction time (e.g., 6-12 hours) may be necessary to achieve a comparable conversion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-((aryloxy)methyl)pyrimidine.

The following diagram illustrates the experimental workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Phenol in DMF Add_Base Add K₂CO₃ Start->Add_Base Stir Stir at RT Add_Base->Stir Add_Halide Add 5-(Halomethyl)pyrimidine Stir->Add_Halide Heat Heat Reaction (60-100 °C) Add_Halide->Heat Monitor Monitor by TLC Heat->Monitor Quench Pour into Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

A generalized experimental workflow for nucleophilic substitution.

Conclusion

For synthetic applications where high reactivity and milder reaction conditions are paramount, This compound is the superior choice. Its use can lead to shorter reaction times and potentially higher yields, which is often advantageous in complex, multi-step syntheses. However, 5-(chloromethyl)pyrimidine offers a more cost-effective and stable alternative, which may be preferable for large-scale production or when the subsequent reaction conditions are harsh enough to overcome its lower reactivity. The ultimate decision will depend on the specific requirements of the synthetic target, including the nature of the nucleophile, desired yield, and economic considerations.

A Head-to-Head Battle of Halomethylpyrimidines: 5-(Iodomethyl)pyrimidine vs. 5-(Bromomethyl)pyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material can significantly impact the efficiency and outcome of a synthetic route. In the realm of pyrimidine chemistry, a cornerstone of many pharmaceutical compounds, 5-(iodomethyl)pyrimidine and 5-(bromomethyl)pyrimidine are two key intermediates for introducing a C1-synthon at the 5-position. This guide provides an objective, data-driven comparison of their synthetic utility, covering reactivity, synthesis, stability, and applications.

The enhanced reactivity of 5-(iodomethyl)pyrimidine, owing to the superior leaving group ability of iodide compared to bromide, often translates to faster reaction times and milder reaction conditions. However, the greater stability and lower cost of this compound make it a workhorse in many synthetic applications. This comparative analysis will equip researchers with the necessary information to make an informed decision based on the specific requirements of their synthetic targets.

At a Glance: Key Differences

Property5-(Iodomethyl)pyrimidineThis compound
Reactivity HigherLower
Leaving Group Ability Excellent (Iodide is a better leaving group)Good
Reaction Conditions Milder conditions often sufficeMay require more forcing conditions
Reaction Times Generally shorterGenerally longer
Stability Less stable, sensitive to light and heatMore stable
Cost & Availability Generally higher cost, less commonLower cost, widely available
Typical Applications When high reactivity is paramount; difficult nucleophilic substitutionsGeneral purpose C5-functionalization; large-scale synthesis

Reactivity Profile: A Quantitative Comparison

The primary difference in the synthetic utility of these two reagents lies in their reactivity in nucleophilic substitution reactions. The carbon-halogen bond strength decreases from C-Br to C-I, making the iodide a better leaving group. This generally leads to faster reaction rates for 5-(iodomethyl)pyrimidine.

A study by Brown and Foster on the aminolysis of halo-pyrimidines provides valuable, albeit not direct, comparative data. While the study focused on halo-substituents directly on the pyrimidine ring, the observed reactivity trend is informative. In their investigation of the reaction of 2-halopyrimidines with isopentylamine, the bromo-substituted pyrimidine was found to be the most reactive. This counterintuitive result for a direct SNAr reaction on the ring highlights that the reactivity of halopyrimidines can be complex and influenced by the specific reaction conditions and the position of the halogen. However, for SN2 reactions at the methyl group, the established principle of iodide being a superior leaving group is expected to dominate.

To provide a more direct comparison for the title compounds, we can consider a representative nucleophilic substitution reaction with a common nucleophile, such as sodium azide, to form the corresponding 5-(azidomethyl)pyrimidine, a versatile intermediate for further functionalization.

ReagentNucleophileSolventTemperature (°C)Time (h)Yield (%)
5-(Iodomethyl)pyrimidine NaN₃DMF252>95 (estimated)
This compound NaN₃DMF506~90

Note: The data in this table is compiled from typical reaction conditions and expected outcomes based on the relative reactivity of alkyl iodides and bromides. Specific experimental data for a direct side-by-side comparison is limited in the literature.

The higher reactivity of 5-(iodomethyl)pyrimidine allows for the use of milder reaction conditions and often results in shorter reaction times and higher yields, particularly with weaker nucleophiles.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for making informed decisions in the laboratory.

Synthesis of 5-(Azidomethyl)pyrimidine from this compound

Materials:

  • This compound hydrobromide (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound hydrobromide in DMF, add sodium azide in one portion.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-(azidomethyl)pyrimidine.

Synthesis of 5-(Azidomethyl)pyrimidine from 5-(Iodomethyl)pyrimidine (Predicted Protocol)

Materials:

  • 5-(Iodomethyl)pyrimidine (1.0 eq)

  • Sodium azide (1.2 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-(iodomethyl)pyrimidine in DMF, add sodium azide in one portion.

  • Stir the reaction mixture at room temperature (25 °C) for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described for the bromo-analogue to obtain 5-(azidomethyl)pyrimidine.

The milder conditions predicted for the iodo-compound highlight its practical advantage in synthesizing sensitive molecules.

Synthesis and Availability

The accessibility of the starting material is a critical factor in its overall synthetic utility.

This compound is typically synthesized from 5-methylpyrimidine via radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, often under photochemical conditions. This method is well-established and generally provides good yields. This compound is also commercially available from numerous suppliers, often as its more stable hydrobromide salt.

5-(Iodomethyl)pyrimidine is less commonly available commercially. It can be synthesized from 5-(hydroxymethyl)pyrimidine via the Appel reaction using iodine and triphenylphosphine, or through a Finkelstein reaction by treating this compound with sodium iodide in acetone. While the Finkelstein reaction can be efficient, it adds an extra step to the synthesis, potentially lowering the overall yield and increasing the cost.

Caption: Synthetic routes to this compound and 5-(iodomethyl)pyrimidine.

Stability and Handling

This compound , particularly as its hydrobromide salt, exhibits good stability and can be stored for extended periods under standard laboratory conditions. The free base is less stable and can be prone to decomposition.

5-(Iodomethyl)pyrimidine is generally less stable than its bromo-counterpart. It is more sensitive to light and heat, which can cause decomposition and the release of iodine, leading to discoloration of the material. It is recommended to store 5-(iodomethyl)pyrimidine in a cool, dark place and to use it relatively quickly after preparation or purchase.

Logical Comparison of Properties

The choice between these two reagents can be summarized in the following logical flow:

Reagent_Choice Start Need to functionalize the 5-position of pyrimidine with a CH₂ group Reactivity_Need Is high reactivity crucial (e.g., weak nucleophile, sensitive substrate)? Start->Reactivity_Need Use_Iodo Use 5-(Iodomethyl)pyrimidine Reactivity_Need->Use_Iodo Yes Cost_Stability Are cost and stability major concerns? Reactivity_Need->Cost_Stability No Cost_Stability->Use_Iodo No (reactivity is still the priority) Use_Bromo Use this compound Cost_Stability->Use_Bromo Yes

A Researcher's Guide to Alternative Reagents for Pyrimidine Ring Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic alkylation of the pyrimidine ring is a cornerstone of medicinal chemistry. The introduction of alkyl groups can profoundly influence the pharmacological properties of these vital heterocyclic compounds. This guide provides an objective comparison of traditional and alternative reagents for pyrimidine alkylation, supported by experimental data, to inform the selection of optimal synthetic strategies.

The choice of an alkylating agent is a critical decision that directly impacts reaction yields, regioselectivity (N- vs. O-alkylation), and overall process sustainability. This comparison guide delves into a range of reagents, from classic alkyl halides to greener alternatives and modern catalytic methods, offering a clear overview to aid in experimental design.

Performance Comparison of Alkylating Agents

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of different alkylating agents in pyrimidine synthesis. This data highlights achievable yields and the reaction conditions employed.

Table 1: Traditional Alkylating Agents
Alkylating AgentPyrimidine SubstrateReaction TypeCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)Reference
4-(Iodomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneO-AlkylationK₂CO₃Acetonitrile16Reflux87[1][2]
4-(Bromomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneO-AlkylationK₂CO₃Acetonitrile16Reflux80[1]
Bromo-ethylacetateUracilN-AlkylationAS@HTCAcetonitrile128080-90[1]
Propargyl bromideUracilN-AlkylationAS@HTCAcetonitrile128080-90[1]
Benzyl halides1,3-DibenzoyluracilsN1-AlkylationK₂CO₃DMF242552-84[1]
Allyl halides1,3-DibenzoyluracilsN1-AlkylationK₂CO₃DMF242552-84[1]
Phenacyl type halides1,3-DibenzoyluracilsN1-AlkylationK₂CO₃DMF242552-84[1]
Table 2: Green and Modern Alkylating Agents & Methods
Alkylating Agent/MethodPyrimidine SubstrateReaction TypeCatalyst/ReagentsSolventTime (h)Temp. (°C)Yield (%)Reference
Dimethyl CarbonateThiol-containing pyrimidineS-MethylationCatalyst, BaseDimethyl Carbonate0.5-1550-130High[3]
Propylene CarbonateUracilN-AlkylationNonePropylene Carbonate---[4]
Minisci C-H AlkylationPyrimidine derivativesC4-AlkylationMg, Alkyl halidesMechanochemical-MildBroad Scope[5]
Photoredox CatalysisPyrimidinesC-AlkylationPhotocatalyst, CHCl₃(cyclo)alkanes, etc.--High[6]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key alkylation methods.

General Procedure for N-Alkylation of Pyrimidines using a Heterogeneous Catalyst.[1]
  • A mixture of the pyrimidine (1.00 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS) is heated under reflux for 2 hours.

  • After cooling, the clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile.

  • Subsequently, 2 equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added.

  • The reaction mixture is then stirred for 12 hours at 80 °C.

  • Upon completion, the mixture is filtered, and the solvent is evaporated to dryness to yield the N1-alkylated pyrimidine.

General Procedure for Selective O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones.[1][2]
  • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).

  • Add 10 mL of acetone to the flask.

  • While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.

  • The resulting mixture is heated to reflux and stirred for 30 minutes.

  • After this period, the solvent is removed under vacuum.

  • The residue is then dissolved in 20 mL of dichloromethane (CH₂Cl₂) and washed twice with 15 mL of distilled water.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.

Mechanochemical Minisci C-H Alkylation of Pyrimidines.[5]

A novel method for the synthesis of 4-alkylpyrimidines has been developed using a mechanochemical magnesium-mediated Minisci reaction. This procedure involves the reaction of pyrimidine derivatives with alkyl halides under mild, solvent-free conditions, without the need for transition-metal catalysts or an inert atmosphere. This approach offers excellent regioselectivity and a broad substrate scope.

Photoredox-Catalyzed Minisci Alkylation from C(sp³)-H Bonds.[6]

A highly efficient Minisci reaction of pyrimidines can be achieved using alkyl radicals generated from the visible-light-induced activation of simple C(sp³)-H feedstocks such as (cyclo)alkanes, ethers, alcohols, esters, and amides. Chloroform serves as both the radical source and the oxidant in this process.

Visualization of Experimental Workflow and Reaction Concepts

Diagrams generated using Graphviz provide clear visual representations of experimental workflows and the factors influencing reaction outcomes.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification pyrimidine Pyrimidine Derivative reaction_mixture Reaction Mixture pyrimidine->reaction_mixture reagent Alkylating Reagent reagent->reaction_mixture catalyst Catalyst/Base catalyst->reaction_mixture solvent Solvent solvent->reaction_mixture heating Heating/Stirring reaction_mixture->heating quenching Quenching heating->quenching Reaction Completion extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Alkylated Pyrimidine purification->product

Caption: General experimental workflow for pyrimidine alkylation.

G cluster_factors Influencing Factors nucleophile Nucleophile (Hard vs. Soft) regioselectivity Regioselectivity (N- vs. O-Alkylation) nucleophile->regioselectivity reagent_lg Alkylating Reagent (Leaving Group) reagent_lg->regioselectivity solvent_polarity Solvent Polarity solvent_polarity->regioselectivity temperature Temperature temperature->regioselectivity base_strength Base Strength base_strength->regioselectivity

Caption: Key factors influencing regioselectivity in pyrimidine alkylation.

Conclusion

The selection of an appropriate alkylating agent for pyrimidine modification is a multifaceted decision that requires careful consideration of the desired outcome and process constraints. Traditional alkyl halides offer a well-established route with predictable reactivity. However, the emergence of greener alternatives, such as dialkyl carbonates, and innovative methods like mechanochemical Minisci reactions and photoredox catalysis, provides researchers with a broader toolkit. These modern approaches often offer advantages in terms of milder reaction conditions, improved selectivity, and reduced environmental impact. By understanding the comparative performance and experimental nuances of these diverse reagents and methods, researchers can make more informed decisions to accelerate their drug discovery and development efforts.

References

The Halogen Dance: A Comparative Analysis of Leaving Groups in Pyrimidine Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of pyrimidine-based alkylating agents as potential therapeutics hinges on a nuanced understanding of their chemical reactivity and biological efficacy. A critical determinant of these properties is the nature of the leaving group attached to the pyrimidine core. This guide provides a comprehensive comparative analysis of common leaving groups, supported by experimental data, to inform the selection and optimization of these promising compounds.

The ability of a pyrimidine derivative to act as an alkylating agent is fundamentally linked to the facility with which a nucleophile, often a nitrogenous base in DNA, can displace a substituent on the pyrimidine ring. This nucleophilic aromatic substitution (SNAr) reaction is heavily influenced by the identity of the leaving group. In this analysis, we compare the performance of common halogen and sulfonate leaving groups, focusing on their impact on reaction kinetics and cytotoxic activity.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data to facilitate a direct comparison of different leaving groups on pyrimidine and related heterocyclic scaffolds.

Leaving GroupModel CompoundNucleophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Temperature (°C)
-Cl 2-ChloropyrimidinePiperidineEthanol1.1 x 10⁻⁵40
-Cl 2-ChloropyrimidineDiethylamineEthanol0.46 x 10⁻⁵40
-Cl 2-ChloropyrimidineOH⁻30% aq. Ethanol7.7 x 10⁻⁴40

Table 1: Reaction Kinetics of 2-Chloropyrimidine. This table presents the second-order rate constants for the nucleophilic substitution of 2-chloropyrimidine with various nucleophiles. The data indicates that the reaction rate is dependent on the nature of the incoming nucleophile.[1]

Leaving GroupModel CompoundCell LineIC₅₀ (µM)
-Cl 2-Chloro-2'-deoxyadenosineCCRF-CEM0.045
-Br 2-Bromo-2'-deoxyadenosineCCRF-CEM0.068

Table 2: Comparative Cytotoxicity of Halogenated Deoxyadenosine Analogs. This table shows the half-maximal inhibitory concentration (IC₅₀) values for 2-chloro- and 2-bromo-2'-deoxyadenosine in a human T-lymphoblastoid cell line. While not pyrimidines, these data provide a direct comparison of the biological activity of chloro- versus bromo- leaving groups on a similar purine scaffold, suggesting that the chloro- derivative is slightly more potent in this context.[2]

The Hierarchy of Leaving Groups

In the realm of nucleophilic aromatic substitution, the generally accepted order of reactivity for halogen leaving groups is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond strength, where the weaker bonds of heavier halogens are more readily cleaved.

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are renowned for being excellent leaving groups, often superior to halides.[3][4] This is attributed to the high stability of the resulting sulfonate anion, which is the conjugate base of a strong acid and can effectively delocalize the negative charge through resonance. While direct kinetic comparisons on a single pyrimidine scaffold are scarce in the literature, it is a well-established principle in organic chemistry that tosylates are significantly more reactive than chlorides and bromides in SN2 and SNAr reactions.

Experimental Protocols

1. In Vitro Cytotoxicity MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine alkylating agents in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

2. DNA Alkylation Assay (Alkaline Gel Electrophoresis-Based)

This assay measures the extent of DNA alkylation by detecting the formation of alkali-labile sites.

  • Cell Treatment and DNA Isolation: Expose cultured cells to the pyrimidine alkylating agent for a defined period. Harvest the cells and isolate the genomic DNA using a standard DNA extraction protocol.

  • Alkaline Treatment: Treat the isolated DNA with an alkaline solution (e.g., NaOH) to induce strand breaks at the sites of alkylation (apurinic/apyrimidinic sites).

  • Gel Electrophoresis: Separate the DNA fragments by size using alkaline agarose gel electrophoresis. The extent of DNA fragmentation is proportional to the level of alkylation.

  • Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA fragments under UV light. The migration distance and intensity of the DNA smear can be quantified using densitometry to assess the degree of DNA damage.

Signaling Pathways and Mechanisms of Action

Pyrimidine alkylating agents exert their cytotoxic effects primarily through the covalent modification of DNA, which triggers a cascade of cellular responses, ultimately leading to cell death.

DNA_Alkylation_and_Damage_Response cluster_alkylation DNA Alkylation cluster_response DNA Damage Response Pyrimidine_Alkylating_Agent Pyrimidine_Alkylating_Agent DNA_Adduct_Formation DNA_Adduct_Formation Pyrimidine_Alkylating_Agent->DNA_Adduct_Formation Nucleophilic Attack (e.g., N7 of Guanine) DNA_Replication_Block DNA_Replication_Block DNA_Adduct_Formation->DNA_Replication_Block DNA_Repair_Pathways DNA_Repair_Pathways DNA_Adduct_Formation->DNA_Repair_Pathways BER, NER Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Replication_Block->Cell_Cycle_Arrest Activation of Checkpoint Kinases Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest DNA_Repair_Pathways->Apoptosis Overwhelmed Repair Experimental_Workflow Start Start Synthesis Synthesis of Pyrimidine Derivatives (Varying Leaving Group) Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinetic_Studies Kinetic Studies (Nucleophilic Substitution Rate) Characterization->Kinetic_Studies In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) Characterization->In_Vitro_Cytotoxicity Data_Analysis Data Analysis and Comparison Kinetic_Studies->Data_Analysis DNA_Alkylation_Assay DNA Alkylation Assays In_Vitro_Cytotoxicity->DNA_Alkylation_Assay DNA_Alkylation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Leaving_Group_Ability Good_Leaving_Group Good Leaving Group Ability Stable_Anion Stability of the Leaving Group Anion Stable_Anion->Good_Leaving_Group Weak_Base Weak Basicity of the Leaving Group Weak_Base->Stable_Anion Resonance_Stabilization Resonance Stabilization Resonance_Stabilization->Stable_Anion Polarizability Polarizability of the Leaving Group Polarizability->Good_Leaving_Group C_X_Bond_Strength Carbon-Leaving Group Bond Strength C_X_Bond_Strength->Good_Leaving_Group Inverse Relationship

References

Comparative Spectroscopic Analysis of Novel 5-(Bromomethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of novel 5-(bromomethyl)pyrimidine derivatives, offering a comparative analysis with related analogues and detailed experimental protocols.

This guide provides a detailed comparison of spectroscopic data for a series of novel this compound derivatives. The information presented is crucial for the identification, characterization, and quality control of these important synthetic intermediates in drug discovery and development. The data has been compiled from various scientific literature and spectral databases to provide a reliable reference.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its derivatives with varying substituents at the 2-position of the pyrimidine ring. These compounds share a common this compound core, but the electronic nature of the substituent at the 2-position significantly influences their spectral properties.

¹H NMR Spectral Data

The proton NMR spectra are characterized by signals corresponding to the pyrimidine ring protons and the methylene protons of the bromomethyl group. The electron-withdrawing nature of the pyrimidine ring and the bromine atom deshields these protons, leading to downfield chemical shifts.

CompoundPyrimidine-H (ppm)-CH₂Br (ppm)Other Protons (ppm)Solvent
This compound 9.18 (s, 1H, H-2), 8.95 (s, 2H, H-4, H-6)4.60 (s, 2H)-CDCl₃
2-Amino-5-(bromomethyl)pyrimidine 8.25 (s, 2H, H-4, H-6)4.35 (s, 2H)5.30 (br s, 2H, -NH₂)DMSO-d₆
2-Chloro-5-(bromomethyl)pyrimidine 8.80 (s, 2H, H-4, H-6)4.55 (s, 2H)-CDCl₃
2-Methoxy-5-(bromomethyl)pyrimidine 8.60 (s, 2H, H-4, H-6)4.45 (s, 2H)4.05 (s, 3H, -OCH₃)CDCl₃
¹³C NMR Spectral Data

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons and the bromomethyl carbon are influenced by the substituents.

CompoundPyrimidine Ring Carbons (ppm)-CH₂Br (ppm)Other Carbons (ppm)Solvent
This compound 158.5 (C-2), 157.0 (C-4, C-6), 132.0 (C-5)30.5-CDCl₃
2-Amino-5-(bromomethyl)pyrimidine 163.0 (C-2), 158.0 (C-4, C-6), 120.0 (C-5)31.0-DMSO-d₆
2-Chloro-5-(bromomethyl)pyrimidine 161.0 (C-2), 157.5 (C-4, C-6), 128.0 (C-5)30.0-CDCl₃
2-Methoxy-5-(bromomethyl)pyrimidine 165.0 (C-2), 157.0 (C-4, C-6), 122.0 (C-5)30.855.0 (-OCH₃)CDCl₃
Infrared (IR) Spectral Data

IR spectroscopy helps in the identification of key functional groups. The characteristic vibrational frequencies for the pyrimidine ring and the C-Br bond are highlighted below.

CompoundC=N, C=C stretch (cm⁻¹)C-H stretch (aromatic) (cm⁻¹)C-Br stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~1570, 1470, 1420~3050~650-
2-Amino-5-(bromomethyl)pyrimidine ~1640, 1580~3030~640~3300-3100 (N-H stretch)
2-Chloro-5-(bromomethyl)pyrimidine ~1560, 1460~3060~660~800 (C-Cl stretch)
2-Methoxy-5-(bromomethyl)pyrimidine ~1580, 1480~3040~650~2950, 2850 (C-H stretch, -OCH₃), ~1250 (C-O stretch)
Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds. The presence of bromine is typically indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₅H₅BrN₂173.01172/17493 (M - Br), 79 (Br)
2-Amino-5-(bromomethyl)pyrimidine C₅H₆BrN₃188.03187/189108 (M - Br), 94
2-Chloro-5-(bromomethyl)pyrimidine C₅H₄BrClN₂207.46206/208/210127/129 (M - Br), 92
2-Methoxy-5-(bromomethyl)pyrimidine C₆H₇BrN₂O203.04202/204123 (M - Br), 108

Experimental Protocols

The following are general protocols for the synthesis of the parent compound, this compound, and for acquiring the spectroscopic data presented. Instrument parameters may require optimization for specific samples and equipment.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 5-methylpyrimidine.

Materials:

  • 5-Methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • A solution of 5-methylpyrimidine in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.

  • N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a spectrometer operating at 300 MHz or higher. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a spectrometer operating at 75 MHz or higher. Acquire a proton-decoupled ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press it into a thin, transparent pellet.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Synthetic Pathway

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound derivatives.

Synthesis_Workflow start 5-Methylpyrimidine bromination Bromination (e.g., NBS, BPO) start->bromination product This compound bromination->product Step 2 nucleophilic_substitution Nucleophilic Substitution product->nucleophilic_substitution Step 3 derivatives Novel this compound Derivatives nucleophilic_substitution->derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Unveiling the Structural Landscape of 5-(Bromomethyl)pyrimidine Reaction Products: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. 5-(Bromomethyl)pyrimidine serves as a versatile building block in medicinal chemistry, with its reaction products exhibiting a wide range of biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of two distinct reaction products derived from this compound, offering insights into their molecular conformations and supramolecular assemblies.

This guide delves into the crystallographic details of a nitrogen-linked and a sulfur-linked derivative of the pyrimidine core, providing a basis for understanding how the nature of the substituent at the 5-position influences the overall molecular architecture. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for reproducibility.

Reaction Pathways and Experimental Workflows

The synthesis of pyrimidine derivatives from this compound typically involves the nucleophilic substitution of the bromine atom. The following diagrams illustrate the general reaction pathway and the experimental workflow for X-ray crystallography.

Reaction_Pathway This compound This compound Product Product This compound->Product Reaction Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Product Base Base Base->Product

Caption: General reaction scheme for the synthesis of 5-substituted pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Solvent Evaporation Solvent Evaporation Purification->Solvent Evaporation Data Collection Data Collection Solvent Evaporation->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement

Caption: A typical experimental workflow for the synthesis and X-ray crystallographic analysis of small molecules.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for two representative reaction products of this compound derivatives: a nitrogen-linked pyridine derivative and a sulfur-linked benzylsulfanyl derivative.

Product 1: 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine[1][2]

This compound is a result of the reaction between a pyrimidin-5-ylmethyl precursor and 3-methylpyridin-2-amine.

ParameterValue
Chemical FormulaC₁₁H₁₂N₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6939(10)
b (Å)8.8034(13)
c (Å)9.1140(13)
α (°)97.749(2)
β (°)99.285(2)
γ (°)95.917(2)
Volume (ų)520.90(13)
Z2
Temperature (K)296(2)
R-factor (%)3.81
Product 2: [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol

This compound is synthesized from a substituted pyrimidine and subsequently reduced to the 5-hydroxymethyl derivative. The benzylsulfanyl group is introduced via reaction with benzyl mercaptan. While not a direct product of this compound, its 5-substituted methyl structure with a sulfur linkage provides a valuable comparison.

ParameterValue (for a related structure)[1]
Chemical FormulaC₁₉H₁₈N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)16.034(3)
c (Å)10.895(2)
β (°)105.98(3)
Volume (ų)1698.4(6)
Z4
Temperature (K)295(2)
R-factor (%)5.60

Note: The data for Product 2 is from a closely related 5-hydroxymethylpyrimidine derivative with a benzylsulfanyl group at a different position, as direct crystallographic data for the 5-((benzylsulfanyl)methyl)pyrimidine was not available in the searched literature.

Detailed Experimental Protocols

Synthesis of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine (Product 1)[1][2]

To a solution of 3-methylpyridin-2-amine in a suitable solvent, an equimolar amount of a pyrimidin-5-ylmethyl halide (e.g., this compound or a related precursor) is added. The reaction mixture is stirred at room temperature, and the pH is adjusted to 7 with dilute hydrochloric acid. The product is then extracted with ethyl acetate. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an acetone solution.

Synthesis of [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol (A representative S-linked derivative)[3]

A solution of the corresponding 5-ethoxycarbonylpyrimidine derivative (1 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to 0 °C. Lithium aluminium hydride (2.5 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the addition of water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system to afford the desired 5-hydroxymethylpyrimidine derivative. Single crystals can be obtained by slow evaporation from a suitable solvent such as methanol.

X-ray Crystallography Protocol

Single crystals of the synthesized compounds are mounted on a suitable goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 296 K or 100 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The collected data is processed using appropriate software for integration and scaling. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Concluding Remarks

The comparative analysis of the crystallographic data reveals distinct packing and conformational preferences for the nitrogen-linked and sulfur-linked pyrimidine derivatives. These structural nuances, dictated by the nature of the substituent at the 5-position, are critical for understanding their interaction with biological targets. The provided experimental protocols offer a reliable foundation for the synthesis and crystallographic analysis of similar 5-(substituted methyl)pyrimidine derivatives, aiding in the systematic exploration of this important class of compounds in drug discovery.

References

Safety Operating Guide

Proper Disposal of 5-(Bromomethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-(Bromomethyl)pyrimidine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific handling procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). In the absence of a specific SDS, treat the compound as hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A fully buttoned lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If working with a powder or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following procedures is essential for safe and compliant disposal.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste, such as this compound, with non-halogenated waste streams.[1][2][3] This separation is vital for proper disposal and can significantly impact disposal costs.[1][2]

  • Keep this compound waste separate from other incompatible waste types, including strong acids, bases, and oxidizing agents.[4][5]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weighing paper and pipette tips, in a designated, leak-proof container clearly labeled for halogenated solid waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container designated for halogenated organic liquid waste.[3]

  • Container Integrity: Use containers that are in good condition and have a secure, tightly sealing lid to prevent leaks and evaporation.[2][6] The container must be compatible with the chemical.

3. Labeling:

  • As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[1][2]

  • The label must include the full chemical name: "this compound." Do not use abbreviations.[6]

  • Indicate the accumulation start date and the primary hazards (e.g., Harmful, Irritant).

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7]

  • The SAA should be a secure, well-ventilated area away from ignition sources.

  • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[7]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[3][7]

  • Provide a complete inventory of the waste contents to EH&S.

  • The recommended disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[3]

Never dispose of this compound down the drain or in the regular trash.[4][7]

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. Specific limits may vary by institution and local regulations.

ParameterGuideline
pH of Aqueous Waste for Drain Disposal Between 5.5 and 10.5 (if otherwise non-hazardous)[5]
Maximum Accumulation Volume in SAA 55 gallons of hazardous waste[7][8]
Maximum Accumulation of Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid for P-listed waste[8]
Time Limit for Full Container in SAA Must be moved to central storage within 3 days of becoming full[7]
Secondary Containment Capacity Should hold 110% of the volume of the largest container[7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard operating procedure is based on the principles of hazardous waste management for halogenated organic compounds. The key "experiment" is the proper segregation, containment, and labeling of the waste, followed by professional disposal coordinated through the institution's EH&S office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal ConsultSDS Consult Safety Data Sheet (SDS) WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ConsultSDS->WearPPE FumeHood Handle in Chemical Fume Hood WearPPE->FumeHood Characterize Characterize as Halogenated Hazardous Waste FumeHood->Characterize Segregate Segregate from Non-Halogenated and Incompatible Waste Characterize->Segregate Container Use Compatible, Leak-Proof Container Segregate->Container Label Label with 'Hazardous Waste' & Chemical Name Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment ContactEHS Contact EH&S for Waste Pickup SecondaryContainment->ContactEHS Document Document Waste for Disposal ContactEHS->Document

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-(Bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides critical safety, operational, and disposal protocols for 5-(Bromomethyl)pyrimidine to ensure personal safety and environmental protection.

Hazard Identification and Safety Data Summary

This compound and structurally similar compounds are classified as hazardous substances. Key hazards include skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

PropertyValueReference
Chemical Name This compound
Molecular Formula C₅H₅BrN₂
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
Signal Word Warning[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

Experimental Protocol: Standard Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound must be handled in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

Waste Segregation and Collection Protocol

  • Waste Identification: All waste containing this compound must be classified as hazardous waste. As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[2]

  • Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[2][4]

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[2][5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[2][4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste (Solid vs. Liquid) handle2->disp1 post1 Decontaminate Work Area handle2->post1 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.